2-(1-Piperidinyl)-5-(chloro)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-piperidin-1-ylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c13-11-4-5-12(10(8-11)9-14)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEOMEKVZLRPLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Synthesis, Reactivity, and Applications of 2-(1-Piperidinyl)-5-chlorobenzonitrile
Executive Summary
In modern medicinal chemistry and drug development, the strategic selection of chemical building blocks dictates the efficiency of downstream pharmacophore generation. 2-(1-Piperidinyl)-5-chlorobenzonitrile (CAS: 57381-34-7 related derivatives) is a highly versatile, bifunctional aromatic intermediate. Featuring an electron-withdrawing nitrile group, a lipophilic piperidine ring, and a reactive aryl chloride, this scaffold provides orthogonal reactivity vectors for synthesizing complex Active Pharmaceutical Ingredients (APIs), including kinase inhibitors and targeted antibacterial agents [1].
As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. This whitepaper details the mechanistic causality behind its synthesis, provides a self-validating experimental protocol, and outlines the quantitative metrics necessary for rigorous analytical characterization.
Structural Rationale & Physicochemical Profiling
The chemical architecture of 2-(1-piperidinyl)-5-chlorobenzonitrile is defined by the synergistic electronic effects of its substituents. The strong electron-withdrawing nature of the cyano (-CN) group highly activates the ortho position, making the precursor (5-chloro-2-fluorobenzonitrile) exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) [2]. The meta-positioned chlorine atom remains largely unreactive during the SNAr process, preserving it as a handle for subsequent transition-metal-catalyzed cross-coupling reactions.
To predict its behavior in both synthetic workflows and biological systems, we summarize its core metrics below:
Table 1: Physicochemical and Predictive Metrics
| Parameter | Value | Rationale / Implication |
| Molecular Formula | C₁₂H₁₃ClN₂ | Base scaffold for multi-directional functionalization. |
| Molecular Weight | 220.69 g/mol | Low MW ensures downstream additions do not readily violate Lipinski's Rule of 5. |
| cLogP (Predicted) | ~3.2 | Highly lipophilic; requires non-polar or moderately polar organic solvents for extraction. |
| Topological Polar Surface Area | 27.0 Ų | Excellent predictive membrane permeability profile for CNS-targeted derivatives. |
| Hydrogen Bond Donors | 0 | Lacks protic hydrogens, rendering the scaffold stable to strong bases (e.g., NaH) in subsequent steps. |
| Hydrogen Bond Acceptors | 2 | The nitrile and piperidine nitrogens can actively participate in target-protein binding. |
Synthetic Methodology: The SNAr Pathway
The most efficient route to synthesize 2-(1-piperidinyl)-5-chlorobenzonitrile is via the SNAr reaction of 5-chloro-2-fluorobenzonitrile with piperidine [3].
Mechanistic Causality
Why utilize a fluorinated precursor rather than 2,5-dichlorobenzonitrile? In SNAr reactions, the rate-determining step is the nucleophilic attack that forms the negatively charged Meisenheimer complex. Fluorine is significantly more electronegative than chlorine, which highly polarizes the C-F bond. This polarization dramatically lowers the activation energy required to form the transition state, making fluorine an optimal leaving group despite the strong C-F bond [2].
Self-Validating Experimental Protocol
The following protocol is engineered as a self-validating system, ensuring that researchers can verify success in real-time without waiting for final isolation.
Step 1: Reagent Preparation & Activation
-
Action: Dissolve 5-chloro-2-fluorobenzonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration at room temperature. Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq).
-
Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the incoming piperidine. K₂CO₃ acts as a heterogeneous, mild acid scavenger to neutralize the HF byproduct, driving the reaction forward without hydrolyzing the sensitive nitrile group.
Step 2: Nucleophilic Addition
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Action: Add piperidine (1.2 eq) dropwise over 15 minutes. Elevate the reaction temperature to 80°C.
-
Causality: Dropwise addition mitigates the initial exothermic nucleophilic attack. Heating to 80°C provides the necessary thermal energy to overcome the activation barrier for the Meisenheimer complex while preventing thermal degradation of the reactants.
Step 3: Self-Validation Checkpoint (In-Process Control)
-
Action: After 4 hours, withdraw a 50 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.
-
Validation Criteria: The protocol is self-validating when the UV chromatogram (254 nm) shows complete consumption of the starting material (m/z 155) and the appearance of a single dominant peak corresponding to the product (m/z 221.1 [M+H]⁺). If starting material >2% persists, the system dictates the addition of 0.2 eq piperidine and an additional 1 hour of heating.
Step 4: Isolation & Purification
-
Action: Cool the mixture to room temperature, quench with ice water (3x volume), and extract with ethyl acetate (3x). Wash the combined organic layers with a 5% LiCl aqueous solution, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Causality: The ice-water quench precipitates the highly hydrophobic product while solubilizing the DMF and inorganic salts. The 5% LiCl wash is specifically employed to break emulsions and completely remove residual DMF from the ethyl acetate phase, ensuring high purity (>95%) of the crude product prior to downstream applications.
Mechanistic Workflow & Downstream Applications
Once synthesized, the orthogonal reactivity of the nitrile and the aryl chloride allows for divergent synthetic pathways. The nitrile can be reduced to a benzylamine for amide coupling, or the aryl chloride can undergo Suzuki-Miyaura cross-coupling to extend the pharmacophore.
Figure 1: SNAr synthesis and downstream functionalization of the core scaffold.
Analytical Characterization
To ensure the structural integrity of the synthesized 2-(1-piperidinyl)-5-chlorobenzonitrile, researchers must verify the regiochemistry of the substitution. The expected analytical signals are detailed below.
Table 2: Analytical Characterization Metrics
| Technique | Expected Signal / Shift | Structural Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 1.55 - 1.75 (m, 6H) | Piperidine ring (C3, C4, C5 aliphatic protons). |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.10 - 3.25 (m, 4H) | Piperidine ring (C2, C6 protons adjacent to nitrogen). |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.95 (d, J = 8.8 Hz, 1H) | Aromatic proton (C3, ortho to piperidine). |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.42 (dd, J = 8.8, 2.5 Hz, 1H) | Aromatic proton (C4, ortho to chlorine, meta to C6). |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.51 (d, J = 2.5 Hz, 1H) | Aromatic proton (C6, between nitrile and chlorine). |
| LC-MS (ESI+) | m/z 221.1 [M+H]⁺ | Confirmation of the exact molecular mass. |
| FT-IR (ATR) | ~2225 cm⁻¹ | Characteristic C≡N stretching vibration, confirming nitrile survival. |
References
- Title: Substituted compounds derived from N-(benzyl)
-
Title: Design and Synthesis of Aryl Ether Inhibitors of the Bacillus Anthracis Enoyl–ACP Reductase Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
An In-depth Technical Guide to 5-Chloro-2-(piperidin-1-yl)benzonitrile: Synthesis, Characterization, and Therapeutic Potential
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2-aminobenzonitrile scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for compounds with a wide array of biological activities. This guide focuses on a specific, representative member of this class: 5-chloro-2-(piperidin-1-yl)benzonitrile . While direct literature on this exact molecule is sparse, its structural motifs are present in numerous patented and researched compounds, suggesting significant therapeutic potential. This document provides a comprehensive framework for its synthesis, rigorous characterization, and exploration of its potential biological activities based on established principles and data from closely related analogues. We present a robust, hypothetical synthetic route, detailed protocols for analytical validation, and a proposed workflow for biological screening, offering a complete roadmap for researchers investigating this promising chemical space.
Chemical Identity and Physicochemical Properties
The subject of this guide is a substituted benzonitrile featuring a chlorine atom at the 5-position and a piperidine ring attached via a nitrogen atom at the 2-position of the benzene ring.
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Systematic IUPAC Name: 5-chloro-2-(piperidin-1-yl)benzonitrile
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Molecular Formula: C₁₂H₁₃ClN₂
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Structure:
(Note: Image is a representation)
A summary of its computed and expected physicochemical properties is presented below. Experimental determination is required for definitive values.
| Property | Value | Basis |
| Molecular Weight | 220.70 g/mol | Calculated |
| Exact Mass | 220.0767 Da | Calculated |
| XLogP3 | 3.5 | Computed (ALOGPS) |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 (Nitrile N, Piperidine N) | Calculated |
| Rotatable Bond Count | 1 | Calculated |
| Appearance | White to off-white crystalline solid | Expected |
| Melting Point | To be determined experimentally (TBD) | - |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Poorly soluble in water | Expected based on structure |
Proposed Synthesis Pathway
The synthesis of 5-chloro-2-(piperidin-1-yl)benzonitrile can be logically approached via a nucleophilic aromatic substitution (SNAr) reaction. The proposed starting material, 2,5-dichlorobenzonitrile, possesses two key features: a nitrile group that is relatively stable under SNAr conditions and two chlorine atoms. The chlorine at the 2-position is activated towards nucleophilic attack by the strong electron-withdrawing effect of the adjacent nitrile group.
Overall Reaction Scheme
Caption: Proposed synthesis via Nucleophilic Aromatic Substitution (SNAr).
Step-by-Step Experimental Protocol
Trustworthiness: This protocol includes in-process checks and a purification strategy to ensure the isolation of a high-purity final product, forming a self-validating system.
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Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichlorobenzonitrile (1.72 g, 10 mmol).
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Addition of Reagents: Add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq) as a base to scavenge the HCl byproduct. Add dimethyl sulfoxide (DMSO, 20 mL) as the solvent.
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Nucleophile Addition: Add piperidine (1.02 g, 12 mmol, 1.2 eq) to the mixture.
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Causality: A slight excess of the nucleophile (piperidine) is used to ensure the complete consumption of the limiting reagent (2,5-dichlorobenzonitrile). Potassium carbonate is a cost-effective and moderately strong base suitable for this transformation without causing hydrolysis of the nitrile group.
-
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Reaction: Heat the reaction mixture to 110 °C and stir for 6-12 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
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Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into ice-cold water (100 mL). This will precipitate the crude product. c. Stir for 30 minutes, then collect the precipitate by vacuum filtration. d. Wash the solid with cold water (3 x 20 mL) to remove residual DMSO and salts.
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Purification: a. Dry the crude solid under vacuum. b. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the pure 5-chloro-2-(piperidin-1-yl)benzonitrile.
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Expertise: Recrystallization is a superior method for final purification in this case as it effectively removes minor impurities, leading to a product with high crystalline purity suitable for biological assays.
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Analytical Characterization and Validation
Authoritative confirmation of the structure and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating characterization package.
Characterization Workflow
Caption: A multi-technique workflow for analytical validation.
Expected Results
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¹H NMR: Expect distinct signals for the aromatic protons (3H), showing characteristic splitting patterns, and signals for the piperidine ring protons (10H) in the aliphatic region.
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¹³C NMR: Expect 12 distinct carbon signals, including the nitrile carbon (~118 ppm), aromatic carbons, and piperidine carbons.
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Mass Spectrometry: The ESI-MS spectrum should show a prominent [M+H]⁺ ion at m/z 221.08, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M).
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HPLC: Analysis using a C18 column should show a single major peak, with the area percent integration indicating a purity of ≥95%.
Potential Biological Activity and Therapeutic Applications
While 5-chloro-2-(piperidin-1-yl)benzonitrile itself is not extensively documented, analysis of structurally similar compounds provides a strong, logical basis for predicting its potential biological activities. The piperidine and substituted benzonitrile moieties are common features in compounds targeting the central nervous system (CNS) and metabolic diseases.[1][2]
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CNS Activity: Many piperidine-containing molecules act as receptor antagonists or agonists or inhibit neurotransmitter reuptake.[2] For example, structurally related sulfonamides have been investigated as non-competitive inhibitors of the NMDA receptor, suggesting potential applications in neuroprotection.[3]
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Metabolic Disorders: A significant number of patents and publications describe G-protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes that contain chloro-substituted aromatic rings linked to piperidine-like structures.[4] GPR119 agonists stimulate glucose-dependent insulin release.[4]
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Antimicrobial Activity: The combination of a halogenated aromatic ring and a piperidine core is a known pharmacophore in antibacterial agents.[5]
Hypothesis: Based on these precedents, 5-chloro-2-(piperidin-1-yl)benzonitrile is a prime candidate for screening in assays related to CNS receptors (e.g., dopamine, serotonin), metabolic targets (e.g., GPR119), and as an antibacterial agent.
Proposed Experimental Protocol: In Vitro Biological Screening
The following is a detailed protocol for a primary screening assay to evaluate the compound as a potential GPR119 agonist, a logical starting point based on literature for similar scaffolds.[4]
Assay: cAMP Accumulation Assay in a GPR119-expressing cell line.
Principle: GPR119 is a Gαs-coupled receptor. Agonist binding leads to an increase in intracellular cyclic AMP (cAMP). This protocol uses a competitive immunoassay (e.g., HTRF or LANCE) to quantify cAMP levels.
-
Cell Culture: Culture HEK293 cells stably expressing human GPR119 in DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and a selection antibiotic (e.g., G418). Maintain cells at 37°C in a 5% CO₂ incubator.
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Compound Preparation: a. Prepare a 10 mM stock solution of 5-chloro-2-(piperidin-1-yl)benzonitrile in 100% DMSO. b. Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10 mM to 100 nM). c. Further dilute these stocks into assay buffer (e.g., HBSS with 1 mM IBMX) to create the final concentrations for the assay, ensuring the final DMSO concentration is ≤0.5%.
-
Cell Plating: a. Harvest and count the GPR119-HEK293 cells. b. Plate 5,000 cells per well in a 384-well white assay plate. c. Incubate for 24 hours at 37°C, 5% CO₂.
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Assay Execution: a. Remove culture medium from the wells. b. Add 10 µL of assay buffer containing the test compound at various concentrations. Include wells for a known GPR119 agonist (positive control) and vehicle (0.5% DMSO, negative control). c. Incubate the plate for 30 minutes at room temperature.
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cAMP Detection: a. Add 10 µL of the cAMP detection reagents (e.g., HTRF d2-labeled cAMP and anti-cAMP cryptate conjugate) as per the manufacturer's instructions. b. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a compatible microplate reader (e.g., an HTRF-certified reader).
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Data Analysis: a. Calculate the ratio of the two emission wavelengths. b. Convert the ratio to cAMP concentration using a standard curve. c. Plot the cAMP concentration against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
This robust, validated protocol provides a clear path to generating the initial biological data needed to assess the compound's potential as a therapeutic agent.
References
-
PubChem. 5-Chloro-2-(3-oxopiperidin-1-yl)benzonitrile. Available at: [Link]
-
Suryanarayana Raju, D. et al. (2022). Synthesis And Characterisation Of Some Novel 5-Chloro Benzimidazole-2-One Derivatives With Specific Docking Studies Against PPAR-γ. International Journal of Life Science and Pharma Research. Available at: [Link]
- European Patent Office. EP1935412A3 - Pharmaceutical composition containing 5-chloro-1-[1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-yl].
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Rehman, A. et al. (2018). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}. SciELO. Available at: [Link]
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Rehman, A. et al. (2018). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO. Available at: [Link]
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Sanderson, P. et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry. Available at: [Link]
-
Suryanarayana Raju, D. et al. (2020). Synthesis, Characterization, Screening and Docking Studies of Some Novel 5-Chloro benzimidazole-2-one Derivatives as Potent Antitubercular Agents. ResearchGate. Available at: [Link]
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European Patent Office. EP1438298B1 - Piperazine derivatives with CCR1 receptor antagonist activity. Available at: [Link]
-
European Patent Office. Patent 1989191 - Glucopyranosyl-substituted benzonitrile derivatives. Available at: [Link]
-
ResearchGate. (2018). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Available at: [Link]
-
Molecules. (2005). Synthesis of Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e][6][7]diazepin-11-yl)piperazin-1-yl)acetate. Available at: [Link]
- Google Patents. WO 2008/113760 A2.
-
Garg Lab, UCLA. Patents & Products. Available at: [Link]
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Neuroquantology. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Piperazine Derivative. Available at: [Link]
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IntechOpen. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
-
LookChem. 2-Amino-5-(piperidin-1-yl)benzonitrile. Available at: [Link]
-
PMC. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Available at: [Link]
Sources
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- 3. Buy 5-Chloro-2-(3-oxo-2-propylpiperazin-1-yl)sulfonylbenzonitrile [smolecule.com]
- 4. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Chloro-2-(3-oxopiperidin-1-yl)benzonitrile | C12H11ClN2O | CID 81716513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EP1935412A3 - Pharmaceutical composition containing 5-chloro-1-[1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-yl]-1,3-dihydro-2H-benzimidazol-2-one and method of preparing same - Google Patents [patents.google.com]
In-Depth Technical Guide: 2-(1-Piperidinyl)-5-chlorobenzonitrile as a Strategic Building Block in Medicinal Chemistry
Executive Summary & Chemical Identity
In modern drug discovery, the design of targeted therapeutics relies heavily on versatile, bifunctional building blocks. 2-(1-Piperidinyl)-5-chlorobenzonitrile (PubChem CID cross-referenced via InChIKey: UYEOMEKVZLRPLA-UHFFFAOYSA-N) is a highly valued intermediate[1]. It features a rigid, electron-deficient aromatic core substituted with a lipophilic piperidine ring and a reactive nitrile group. This specific pharmacophore is frequently utilized in the synthesis of CNS-active compounds, kinase inhibitors, and GPCR ligands, where the piperidine moiety modulates basicity and the nitrile serves as a precursor for primary amines, amides, or amidines.
Table 1: Physicochemical Profile of 2-(1-Piperidinyl)-5-chlorobenzonitrile
| Property | Value |
| IUPAC Name | 5-chloro-2-(piperidin-1-yl)benzonitrile |
| Molecular Formula | C12H13ClN2 |
| Molecular Weight | 220.70 g/mol |
| Exact Mass | 220.0767 Da |
| InChIKey | UYEOMEKVZLRPLA-UHFFFAOYSA-N |
| SMILES | N#CC1=CC(Cl)=CC=C1N1CCCCC1 |
| Predicted LogP | ~3.2 (Optimal for lipophilic target pockets) |
Mechanistic Causality: The SNAr Pathway
The synthesis of 2-(1-piperidinyl)-5-chlorobenzonitrile is classically achieved via a Nucleophilic Aromatic Substitution (SNAr) . The causality behind this reaction's success lies in the electronic orchestration of the starting material, 2-fluoro-5-chlorobenzonitrile.
In an SNAr reaction, the aromatic ring acts as an electrophile. The cyano (-C≡N) group is a powerful electron-withdrawing group (EWG) that drastically reduces the electron density of the aromatic ring, specifically activating the ortho and para positions for nucleophilic attack[2]. When piperidine (the nucleophile) attacks the ipso-carbon bearing the fluorine atom, the reaction proceeds through a resonance-stabilized, negatively charged carbanion known as the Meisenheimer complex [3].
Because breaking aromaticity to form the Meisenheimer complex is the rate-determining step, the extreme electronegativity of fluorine accelerates this initial attack compared to other halogens. Subsequent rearomatization rapidly expels the fluoride ion, driving the reaction to completion. The para-chloro substituent remains unreactive under these conditions, serving purely as a lipophilic handle for downstream biological targeting.
SNAr mechanism showing Meisenheimer complex formation and rearomatization.
Reaction Optimization & Causality Matrix
To ensure a high-yielding SNAr process, the choice of solvent and base is critical. The table below summarizes the causality behind the optimal reaction parameters.
Table 2: SNAr Reaction Optimization Parameters
| Solvent | Base | Temp | Time | Conversion | Rationale / Causality |
| THF | Et3N | 65 °C | 24 h | < 40% | Weak base and low boiling point lead to incomplete Meisenheimer complex formation. |
| MeCN | K2CO3 | 80 °C | 12 h | 75% | Moderate polarity stabilizes transition state, but solubility of K2CO3 is suboptimal. |
| DMF | K2CO3 | 80 °C | 4 h | > 95% | High dielectric constant optimally stabilizes the anionic intermediate; K2CO3 acts as an efficient proton scavenger [4]. |
Self-Validating Synthetic Protocol
As a Senior Application Scientist, I mandate that all protocols operate as self-validating systems . This means the workflow includes built-in analytical checkpoints that must be satisfied before proceeding to the next phase, preventing the propagation of failed reactions.
Phase 1: Reagent Assembly & Initiation
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Setup: Charge a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar with 2-fluoro-5-chlorobenzonitrile (1.0 equiv, 10 mmol) and anhydrous K2CO3 (2.0 equiv, 20 mmol) in anhydrous DMF (20 mL, 0.5 M).
-
Addition: Add piperidine (1.2 equiv, 12 mmol) dropwise at room temperature.
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Validation Checkpoint 1 (Physical State): Visual inspection must confirm a heterogeneous suspension. K2CO3 remains largely insoluble in DMF, acting as a solid-phase proton sink to prevent the deactivation of piperidine.
Phase 2: Reaction Execution & In-Process Control (IPC)
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C under an inert nitrogen atmosphere.
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Validation Checkpoint 2 (LC-MS & TLC): After 4 hours, pull a 50 µL aliquot, dilute in MeOH, and analyze via LC-MS. The system is validated to proceed only when the starting material mass (m/z 155) is depleted by >95% and the product mass (m/z 221 [M+H]+) is the dominant peak. TLC (10% EtOAc/Hexanes) should show a new, lower Rf spot (~0.4) compared to the starting material.
Phase 3: Quench, Workup, & Phase Validation
-
Quench: Cool the reaction to room temperature and pour it into 100 mL of ice-cold distilled water.
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Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
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Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF, followed by brine (50 mL).
-
Validation Checkpoint 3 (pH & Phase Purity): Test the aqueous wash layer; a pH of ~8-9 confirms the successful neutralization and removal of excess base. The organic layer must be clear, indicating the absence of trapped water/salts.
Phase 4: Isolation & Analytical Confirmation
-
Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Validation Checkpoint 4 (NMR Confirmation): Obtain a 1H NMR spectrum (CDCl3). The protocol is fully validated when the spectrum shows the disappearance of the characteristic highly split fluoro-aromatic signals, replaced by piperidine multiplets at δ 1.5-1.7 ppm (6H) and δ 3.0-3.2 ppm (4H).
Downstream Applications in Drug Discovery
Once synthesized, 2-(1-piperidinyl)-5-chlorobenzonitrile serves as a critical junction in library generation. The most common downstream transformation is the reduction of the nitrile group to a primary amine using Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation.
This yields a benzylamine derivative that can be rapidly diversified. By reacting this amine with various carboxylic acids (via HATU/DIPEA coupling) or isocyanates, medicinal chemists can generate vast libraries of amides and ureas. These libraries are frequently screened against targets like Factor XIa[1] or various G-protein coupled receptors (GPCRs).
Synthetic workflow from nitrile intermediate to diverse compound libraries.
Sources
- 1. US20060079696A1 - Substituted compounds derived from N-(benzyl)phenylacetamide, preparation and uses - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
Methodological & Application
Synthesis of 2-(1-Piperidinyl)-5-(chloro)benzonitrile via SNAr reaction
Application Note: Synthesis of 2-(1-Piperidinyl)-5-chlorobenzonitrile via Nucleophilic Aromatic Substitution (SNAr)
Executive Summary
The synthesis of 2-(1-piperidinyl)-5-chlorobenzonitrile represents a fundamental yet critical transformation in medicinal chemistry, frequently utilized to generate privileged scaffold intermediates for drug discovery. This application note provides an authoritative, self-validating protocol for the synthesis of this molecule via a Nucleophilic Aromatic Substitution (SNAr) reaction. By dissecting the mechanistic causality behind substrate selection, solvent effects, and base catalysis, this guide empowers researchers to execute, troubleshoot, and scale this transformation with high fidelity.
Mechanistic Rationale & Experimental Causality
To achieve quantitative yields, the experimental design must be grounded in the physical organic chemistry of the SNAr pathway. The reaction proceeds via a two-step addition-elimination mechanism, where the initial nucleophilic attack by piperidine to form the anionic Meisenheimer complex is the rate-determining step[1].
Substrate Selection: The Fluorine Advantage A common pitfall in SNAr design is the assumption that leaving group ability mirrors that of SN2 reactions (where Cl- > F-). In SNAr, the opposite is true. We mandate the use of 2-fluoro-5-chlorobenzonitrile over 2,5-dichlorobenzonitrile. Because the formation of the Meisenheimer complex is rate-limiting, the extreme electronegativity of the fluorine atom exerts a powerful inductive pull, rendering the ipso carbon highly electrophilic and drastically lowering the activation energy for piperidine attack[2]. The strong C-F bond does not impede the reaction, as its cleavage occurs in the fast, subsequent elimination step.
Regioselectivity The SNAr reaction is highly regioselective for the 2-position. The cyano (-CN) group is a powerful electron-withdrawing group that stabilizes the Meisenheimer complex via resonance when the attack occurs at the ortho or para positions. The fluorine at the 2-position is perfectly situated to capitalize on this ortho-activation, while the 5-chloro group provides additional inductive stabilization.
Reagent & Solvent Causality
-
Nucleophile: Piperidine is a highly nucleophilic, secondary aliphatic amine. However, its reaction with the fluorinated substrate generates one equivalent of hydrofluoric acid (HF).
-
Base (Acid Scavenger): If left unneutralized, HF will protonate unreacted piperidine (pKa ~11.2), converting it into a non-nucleophilic piperidinium salt and stalling the reaction. We utilize anhydrous Potassium Carbonate (K2CO3) as a heterogeneous acid scavenger. It effectively neutralizes HF without introducing the risk of nitrile hydrolysis, which can occur with strong hydroxide bases[3].
-
Solvent: Dimethylformamide (DMF) is selected as the optimal solvent. As a polar aprotic solvent, DMF solvates the potassium cations while leaving the piperidine nucleophile "naked" and highly reactive. Furthermore, it stabilizes the highly polar transition state leading to the Meisenheimer complex[1].
Quantitative Reaction Optimization Data
The following table summarizes the causal relationship between reaction parameters and isolated yields, validating the chosen protocol.
| Entry | Substrate | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | 2-Fluoro-5-chlorobenzonitrile | K2CO3 | DMF | 80 | 2 | >95% | Optimal conditions; rapid Meisenheimer formation. |
| 2 | 2-Fluoro-5-chlorobenzonitrile | None | DMF | 80 | 12 | 45% | Reaction stalls due to piperidine protonation by HF. |
| 3 | 2-Fluoro-5-chlorobenzonitrile | K2CO3 | Ethanol | 80 | 12 | 60% | Protic solvent hydrogen-bonds to piperidine, reducing nucleophilicity. |
| 4 | 2,5-Dichlorobenzonitrile | K2CO3 | DMF | 120 | 24 | <20% | Poor ipso-carbon electrophilicity; Cl is an inferior SNAr leaving group. |
Experimental Workflow Visualization
Experimental workflow for the SNAr synthesis of 2-(1-Piperidinyl)-5-chlorobenzonitrile.
Self-Validating Experimental Protocol
Scale: 10.0 mmol. This protocol is designed with built-in quality control (QC) checkpoints to ensure self-validation at every stage.
Materials Required:
-
2-Fluoro-5-chlorobenzonitrile (1.55 g, 10.0 mmol, 1.0 eq)
-
Piperidine (1.02 g, 1.18 mL, 12.0 mmol, 1.2 eq)
-
Potassium carbonate, anhydrous (2.76 g, 20.0 mmol, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (15 mL)
Step 1: Reaction Assembly
-
To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-chlorobenzonitrile (1.55 g) and anhydrous DMF (15 mL). Stir until fully dissolved.
-
Add anhydrous K2CO3 (2.76 g). Self-Validation: The base will not dissolve, forming a white suspension.
-
Add piperidine (1.18 mL) dropwise via syringe at room temperature.
Step 2: Execution & SNAr Progression
-
Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block.
-
Self-Validation: As the reaction progresses and the Meisenheimer complex forms and resolves, the mixture will typically transition from colorless to a distinct yellow/orange hue.
Step 3: In-Process Control (IPC)
-
After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of ethyl acetate (EtOAc), and wash with 1 mL of water to remove DMF.
-
Spot the organic layer on a silica gel TLC plate alongside a starting material reference. Elute with 9:1 Hexanes:EtOAc.
-
Self-Validation (TLC): The starting material (Rf ~ 0.6) should be completely consumed, replaced by a single, highly UV-active product spot (Rf ~ 0.4).
-
Self-Validation (LC-MS): Analyze the sample via LC-MS. The product will exhibit a characteristic chlorine isotope pattern: [M+H]+ peaks at m/z 221.1 (35Cl) and 223.1 (37Cl) in a 3:1 ratio.
Step 4: Quench and Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of ice-cold distilled water. Causality: Quenching with water crashes out the highly lipophilic product and dissolves the inorganic salts (K2CO3, KF).
-
Extract the aqueous layer with EtOAc (3 × 30 mL).
-
Combine the organic layers and wash vigorously with brine (5 × 30 mL). Causality: DMF is highly miscible with EtOAc. Repeated brine washes are strictly required to partition the DMF back into the aqueous phase and prevent contamination of the final product.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a crude yellow oil or solid.
Step 5: Purification & Final Characterization
-
Purify the crude material via flash column chromatography on silica gel, using a gradient of 0% to 10% EtOAc in Hexanes.
-
Concentrate the product fractions to afford 2-(1-piperidinyl)-5-chlorobenzonitrile as an off-white solid.
-
Final QC: Confirm purity via 1H NMR (CDCl3). Key diagnostic peaks include the piperidine methylene protons (broad multiplets at ~3.1 ppm for the N-CH2 groups and ~1.6-1.8 ppm for the remaining ring protons) and the characteristic ABX splitting pattern of the 1,2,4-trisubstituted aromatic ring.
Sources
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- 3. pubs.rsc.org [pubs.rsc.org]
Protocol and Application Notes for the Nucleophilic Aromatic Substitution (SNAr) of 2,5-Dichlorobenzonitrile
An Application Guide for the Regioselective Synthesis of Substituted Benzonitriles
Abstract
This comprehensive guide provides detailed protocols and expert insights for the nucleophilic aromatic substitution (SNAr) of 2,5-dichlorobenzonitrile. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the underlying principles of the SNAr reaction, offers step-by-step experimental procedures for various nucleophiles (amines, alkoxides, and thiolates), and discusses the critical parameters that govern reaction success. By explaining the causality behind experimental choices, this guide aims to empower scientists to confidently and effectively synthesize valuable substituted benzonitrile intermediates, which are pivotal building blocks in pharmaceuticals and materials science.
Introduction: The Significance of 2,5-Dichlorobenzonitrile
2,5-Dichlorobenzonitrile is a versatile chemical intermediate whose value lies in the strategic placement of its functional groups. The electron-withdrawing nature of the nitrile group (-CN) profoundly activates the aromatic ring towards nucleophilic attack, while the two chlorine atoms serve as viable leaving groups. This electronic arrangement makes it an ideal substrate for nucleophilic aromatic substitution (SNAr), a powerful class of reactions for forming carbon-heteroatom bonds.[1][2]
The products derived from 2,5-dichlorobenzonitrile, such as 2-amino-5-chlorobenzonitrile and its analogs, are key structural motifs in a wide array of pharmacologically active compounds, including neuroleptics, sedatives, and tranquilizers.[3] This guide provides a robust framework for the selective functionalization of this important scaffold.
Mechanistic Rationale: Regioselectivity in the SNAr of 2,5-Dichlorobenzonitrile
The SNAr reaction is fundamentally a two-step addition-elimination process.[4][5] Understanding this mechanism is crucial for predicting and controlling the reaction's outcome.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[4]
-
Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][6]
-
Elimination and Re-aromatization: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the final substituted product.
The Rule of Regioselectivity: The nitrile group is a strong electron-withdrawing group that can stabilize the negative charge of the Meisenheimer complex through resonance, but only when the attack occurs at the ortho (C2) or para positions relative to it.[6][7] In 2,5-dichlorobenzonitrile, the chlorine at C2 is ortho to the nitrile, while the chlorine at C5 is meta. Consequently, nucleophilic attack and substitution will occur almost exclusively at the C2 position , as the resulting Meisenheimer complex is significantly more stabilized.
Caption: General mechanism of the SNAr reaction on 2,5-dichlorobenzonitrile.
Experimental Protocols
The following protocols are designed as robust starting points for the SNAr of 2,5-dichlorobenzonitrile. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.
Protocol 1: Amination with Primary and Secondary Amines
This protocol details the synthesis of N-substituted 2-amino-5-chlorobenzonitriles, valuable precursors in medicinal chemistry.
Causality and Experimental Choices:
-
Solvent: Polar aprotic solvents like DMSO or DMF are ideal. They effectively dissolve the reactants and stabilize the charged Meisenheimer complex intermediate without deactivating the nucleophile through hydrogen bonding.[8][9]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used. It is strong enough to neutralize the proton from the amine after it has added to the ring (or any HCl generated), driving the reaction to completion. It is non-nucleophilic and generally does not cause side reactions.
-
Temperature: Elevated temperatures (80-120 °C) are often required to overcome the activation energy of the initial nucleophilic attack.
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dichlorobenzonitrile (1.0 eq), the desired amine (1.1-1.5 eq), and potassium carbonate (2.0 eq).
-
Under a nitrogen or argon atmosphere, add anhydrous dimethyl sulfoxide (DMSO) to create a solution with a concentration of 0.2-0.5 M with respect to the starting material.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-chlorobenzonitrile derivative.
| Parameter | Recommended Condition | Rationale |
| Nucleophile | Primary/Secondary Amine (1.1-1.5 eq) | Excess drives the reaction; avoids di-substitution. |
| Solvent | DMSO, DMF, NMP | Polar aprotic; stabilizes intermediate.[9] |
| Base | K₂CO₃, Cs₂CO₃ (2.0 eq) | Neutralizes acid byproduct. |
| Temperature | 80-120 °C | Overcomes activation energy. |
| Workup | Aqueous Extractive | Removes inorganic salts and polar solvent. |
Protocol 2: O-Arylation with Phenols
This protocol describes the formation of diaryl ethers, a common structure in natural products and pharmaceuticals.
Causality and Experimental Choices:
-
Base: A strong base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) is required to fully deprotonate the phenol, generating the highly nucleophilic phenoxide anion.
-
Temperature: The reaction is often initiated at a lower temperature (0 °C) during the deprotonation step to control exothermicity, especially with NaH, before being heated to drive the substitution.
Step-by-Step Procedure:
-
To a dry, three-neck flask under an inert atmosphere, add the desired phenol (1.2 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.3 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the phenoxide.
-
Add a solution of 2,5-dichlorobenzonitrile (1.0 eq) in a minimal amount of anhydrous DMSO.
-
Heat the reaction mixture to 110 °C and stir until TLC analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature and cautiously quench by the slow addition of water.
-
Perform an extractive workup as described in Protocol 3.1.
-
Purify the crude product by flash column chromatography.
Protocol 3: S-Arylation with Thiols
This protocol outlines the synthesis of aryl thioethers, which are important in various chemical and biological contexts.
Causality and Experimental Choices:
-
Nucleophilicity: Thiols are excellent nucleophiles, and their corresponding thiolates are even more potent.[10] Therefore, milder conditions can often be employed compared to reactions with alcohols.
-
Base: A moderately strong base like potassium carbonate is usually sufficient to deprotonate the thiol in situ.
Step-by-Step Procedure:
-
In a round-bottom flask, combine 2,5-dichlorobenzonitrile (1.0 eq), the desired thiol (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous dimethylformamide (DMF) as the solvent (0.2-0.5 M).
-
Heat the mixture to 80 °C and stir under an inert atmosphere.
-
Monitor the reaction by TLC. These reactions are often faster than their O-arylation counterparts.
-
Upon completion, cool the mixture and perform an extractive workup as described in Protocol 3.1.
-
Purify the crude product via flash column chromatography or recrystallization.
General Experimental Workflow
The overall process from reaction setup to product isolation follows a standardized workflow that ensures reproducibility and purity.
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Piperidinyl-Benzonitrile Derivatives via Nucleophilic Aromatic Substitution
Introduction: The Significance of Piperidinyl-Benzonitrile Scaffolds
The fusion of a piperidine ring and a benzonitrile moiety creates a structural scaffold of significant interest to researchers in medicinal chemistry and materials science. Piperidine, a ubiquitous saturated heterocycle, is a key component in numerous FDA-approved drugs, valued for its ability to increase solubility, basicity, and to serve as a versatile three-dimensional linker that can optimally orient functional groups for target engagement.[1] The benzonitrile group, on the other hand, is a versatile precursor for various functional groups and can participate in crucial intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which are pivotal for molecular recognition in biological systems.
This guide provides a comprehensive overview and detailed protocols for the synthesis of piperidinyl-benzonitrile derivatives through a robust and widely utilized method: the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction allows for the direct C-N bond formation between a piperidine nucleophile and an activated aromatic ring bearing a cyano group.
Scientific Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The core transformation relies on the SNAr pathway, a two-step addition-elimination mechanism. For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of a strong electron-withdrawing group (EWG), such as the nitrile (-CN) group itself, positioned ortho or para to a suitable leaving group (typically a halide).[2]
Causality Behind the Mechanism:
-
Activation: The powerfully electron-withdrawing nitrile group polarizes the aromatic ring, creating a significant partial positive charge (δ+) on the carbon atom bearing the leaving group. This electrophilic site becomes susceptible to attack by an electron-rich nucleophile.
-
Nucleophilic Attack: Piperidine, acting as the nucleophile, attacks the electrophilic carbon atom. This step is typically the rate-determining step of the reaction. The attack temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized and stabilized by the electron-withdrawing nitrile group through resonance.
-
Role of the Base: A non-nucleophilic base, most commonly potassium carbonate (K₂CO₃), is crucial. Its primary role is to neutralize the hydrohalic acid (e.g., HF, HCl) that is formed as a byproduct. This prevents the protonation of the piperidine nucleophile, which would render it unreactive, and drives the reaction equilibrium towards the product.[4]
-
Elimination & Aromatization: The Meisenheimer complex collapses, expelling the leaving group (e.g., F⁻, Cl⁻) and restoring the aromaticity of the ring to yield the final piperidinyl-benzonitrile product.[2] Fluorine is an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens, which is counterintuitive to SN2 reaction trends.[5]
Caption: The Addition-Elimination Mechanism of SNAr.
Experimental Protocols
The following protocols are designed to be self-validating systems. Proper characterization of the final product (e.g., via NMR, MS, and melting point) is essential to confirm identity and purity.
General Experimental Workflow
Caption: General Experimental Workflow for SNAr Reactions.
Protocol 1: Synthesis of 4-(Piperidin-1-yl)benzonitrile from 4-Fluorobenzonitrile
This protocol is adapted from established methodologies for SNAr reactions on activated fluoroaromatic compounds.[6][7]
Objective: To synthesize 4-(piperidin-1-yl)benzonitrile via an SNAr reaction.
Materials:
-
4-Fluorobenzonitrile
-
Piperidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Deionized water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzonitrile (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (to achieve a concentration of ~0.2 M with respect to the substrate).
-
Addition of Nucleophile: Add piperidine (1.2 eq) to the stirring suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and maintain for 12-18 hours. The reaction should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(piperidin-1-yl)benzonitrile.
Protocol 2: Synthesis of 2-Amino-5-fluoro-3-(piperidin-1-yl)benzonitrile
This protocol demonstrates regioselective substitution on a difluorinated benzonitrile, adapted from a similar procedure using morpholine.[2]
Objective: To achieve regioselective monosubstitution on 2-amino-3,5-difluorobenzonitrile.
Materials:
-
2-Amino-3,5-difluorobenzonitrile
-
Piperidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a sealed reaction vessel, combine 2-amino-3,5-difluorobenzonitrile (1.0 eq), potassium carbonate (2.0 eq), and piperidine (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the vessel.
-
Reaction Conditions: Heat the mixture to 120 °C and stir for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water.
-
Extraction: Extract the product into dichloromethane (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude product can be purified by silica gel column chromatography to isolate the desired regioisomer.
Data Presentation: Comparative Reaction Parameters
The success and rate of SNAr reactions are highly dependent on the nature of the substrate and the reaction conditions. The following table summarizes typical parameters.
| Parameter | 4-Fluorobenzonitrile | 4-Chlorobenzonitrile | 2,4-Dichlorobenzonitrile |
| Nucleophile | Piperidine | Piperidine | Piperidine |
| Base | K₂CO₃ | K₂CO₃ | K₂CO₃ |
| Solvent | DMF or DMSO | DMF or DMSO | DMF |
| Temperature | 80-100 °C | 100-120 °C | 100-120 °C |
| Typical Time | 12-18 h | 18-24 h | 12-24 h |
| Leaving Group | F⁻ | Cl⁻ | Cl⁻ |
| Relative Rate | Fastest | Slower | Fast (double activation) |
| Expected Product | 4-(Piperidin-1-yl)benzonitrile | 4-(Piperidin-1-yl)benzonitrile | 2-Chloro-4-(piperidin-1-yl)benzonitrile |
Note: Data is compiled based on established principles of SNAr reactivity.[5] Actual results may vary.
Conclusion and Field-Proven Insights
The synthesis of piperidinyl-benzonitrile derivatives via nucleophilic aromatic substitution is a powerful and reliable strategy for generating molecular complexity. The choice of a polar aprotic solvent like DMF or DMSO is critical as they effectively solvate the cation of the base (K⁺) while poorly solvating the anionic nucleophile, thereby increasing its reactivity.
For substrates with multiple potential leaving groups, regioselectivity can often be controlled. For instance, in 2,4-dichlorobenzonitrile, substitution is strongly favored at the 4-position due to the para-activating effect of the nitrile group, which provides superior stabilization of the Meisenheimer intermediate compared to ortho-activation. Researchers should be aware that while higher temperatures accelerate the reaction, they can also lead to the formation of side products. Therefore, careful optimization and monitoring are key to achieving high yields and purity.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 133464, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Available: [Link]
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Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available: [Link]
-
Defense Technical Information Center (DTIC) (2025). Piperidine Synthesis. DTIC. Available: [Link]
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Powers, A. S., et al. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. National Center for Biotechnology Information. Available: [Link]
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Leonardi, F., et al. (2024). Al2O3 promoted mechanochemical nucleophilic aromatic substitution. Royal Society of Chemistry. Available: [Link]
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Cullinan, H. T., et al. (2004). Carbon dioxide absorption with aqueous potassium carbonate promoted by piperazine. Academia.edu. Available: [Link]
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Wang, Y., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. Available: [Link]
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Wiedemann, J., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. Available: [Link]
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Ivanenkov, Y. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available: [Link]
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Campodónico, P. R., et al. (2013). Specific nucleophile–electrophile interactions in nucleophilic aromatic substitutions. National Center for Biotechnology Information. Available: [Link]
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Application Note: Scale-Up Synthesis and Process Optimization of 5-Chloro-2-piperidinobenzonitrile
Executive Summary
5-Chloro-2-piperidinobenzonitrile (CAS 34595-32-9) is a critical high-value intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs), most notably in the development of hypoglycemic benzoic acid derivatives such as Repaglinide analogs . While early medicinal chemistry routes relied on the multi-step Sandmeyer reaction of 5-amino-2-piperidino-benzonitrile, modern scale-up demands a more atom-economical, single-step Nucleophilic Aromatic Substitution (SNAr).
This application note details a self-validating, 1-kilogram scale-up protocol for the SNAr reaction between 5-chloro-2-fluorobenzonitrile and piperidine. By engineering the solvent matrix and base selection, this protocol eliminates the need for chromatographic purification, achieving >99% HPLC purity directly from the reactor via controlled aqueous precipitation.
Mechanistic Causality & Route Design
To design a robust scale-up process, one must understand the causality governing the reaction kinetics and regioselectivity. The starting material, 5-chloro-2-fluorobenzonitrile, possesses two distinct halogens. However, the SNAr reaction exhibits absolute regioselectivity for the C2-fluorine atom due to two primary factors:
-
Electronic Activation (The Cyano Effect): The cyano (-CN) group is a powerful electron-withdrawing group that stabilizes the anionic Meisenheimer transition state via resonance. This activation is strictly ortho/para-directing. The fluorine at C2 is ortho to the -CN group, while the chlorine at C5 is meta, rendering the C5 position electronically inert to nucleophilic attack.
-
Leaving Group Kinetics: In SNAr, the rate-determining step is the nucleophilic attack that disrupts aromaticity, not the cleavage of the carbon-halogen bond. Fluorine's extreme electronegativity creates a significant partial positive charge on the C2 carbon, drastically lowering the activation energy for piperidine attack compared to chlorine .
Figure 2: Logical mechanistic pathway of the SNAr reaction via Meisenheimer complex.
Quantitative Optimization of Reaction Conditions
To establish a self-validating system, we evaluated multiple solvent and base combinations. The goal was to maximize conversion while preventing the formation of color-bodies and nitrile-hydrolysis byproducts.
N,N-Dimethylformamide (DMF) was selected as the optimal solvent. As a polar aprotic solvent, DMF does not hydrogen-bond to the nucleophile (piperidine), leaving it "naked" and highly reactive. Potassium carbonate (K2CO3) was chosen over organic bases like Triethylamine (TEA) because it acts as an insoluble heterogeneous acid scavenger, driving the reaction forward without generating soluble organic salts that complicate the aqueous workup .
Table 1: Solvent and Base Optimization for SNAr Step (10 g scale)
| Solvent | Base | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Purity (HPLC %) |
| Ethanol | TEA | 80 | 12 | 75.0 | 68.2 | 88.5 |
| Acetonitrile | K2CO3 | 80 | 10 | 92.0 | 85.4 | 95.2 |
| DMSO | K2CO3 | 85 | 4 | >99.9 | 91.0 | 97.8 |
| DMF | K2CO3 | 85 | 6 | >99.9 | 94.5 | 99.1 |
Note: While DMSO provided faster kinetics, DMF was selected for the final scale-up due to its superior behavior during the aqueous quench, yielding a more crystalline, easily filterable precipitate.
Scale-Up Process Workflow
Figure 1: Scale-up process workflow for 5-chloro-2-piperidinobenzonitrile synthesis.
Step-by-Step 1-Kilogram Scale-Up Protocol
This protocol is designed as a self-validating system . Progression to subsequent steps is gated by specific, measurable criteria to ensure batch-to-batch reproducibility.
Step 1: Reactor Preparation & Charging
-
Equip a 10 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, reflux condenser, and nitrogen inlet.
-
Charge the reactor with 1.00 kg (6.43 mol) of 5-chloro-2-fluorobenzonitrile and 4.0 L of anhydrous DMF. Stir at 150 rpm until complete dissolution is achieved.
-
Charge 1.33 kg (9.64 mol, 1.5 eq) of finely powdered K2CO3.
-
Add 657 g (7.71 mol, 1.2 eq) of Piperidine dropwise over 30 minutes.
-
Self-Validation Checkpoint: A slight exotherm (approx. +5 °C to +8 °C) should be observed during piperidine addition, confirming active nucleation of the reaction.
-
Step 2: Reaction Execution & IPC
-
Heat the reactor jacket to maintain an internal temperature of 85 °C ± 2 °C .
-
Stir vigorously (250 rpm) for 6 hours . The mixture will transition from a pale yellow suspension to a vibrant yellow/orange slurry as KPF6 / KF salts precipitate.
-
In-Process Control (IPC): Withdraw a 1 mL sample, dilute with 9 mL Acetonitrile, filter, and analyze via HPLC (254 nm).
-
Self-Validation Checkpoint: The reaction is complete only when the 5-chloro-2-fluorobenzonitrile peak area is < 0.5% . If > 0.5%, add an additional 0.05 eq of piperidine and continue heating for 1 hour before re-testing.
-
Step 3: Aqueous Quench & Isolation
-
Cool the reactor internal temperature to 20 °C .
-
Slowly charge 6.0 L of purified water (DI) over 60 minutes while maintaining the internal temperature below 30 °C.
-
Causality: Slow addition is critical. Rapid addition causes the product to "oil out" as a sticky mass. Slow addition promotes the controlled crystallization of 5-chloro-2-piperidinobenzonitrile.
-
-
Stir the resulting thick suspension at 15 °C for 2 hours to ensure complete precipitation.
-
Filter the suspension through a Nutsche filter. Wash the filter cake with 3 x 1.5 L of purified water to remove residual DMF and inorganic salts.
-
Self-Validation Checkpoint: The pH of the final wash filtrate must be neutral (pH 6.5–7.5), verifying the complete removal of residual K2CO3 and unreacted piperidine.
-
Step 4: Drying
-
Transfer the wet cake to a vacuum drying oven.
-
Dry at 45 °C under high vacuum (< 50 mbar) for 12–16 hours.
-
Self-Validation Checkpoint: Drying is complete when the Loss on Drying (LOD) is < 0.5% .
-
-
Expected Yield: 1.30 – 1.35 kg (91 – 95% of theoretical yield).
Analytical Methods & Impurity Profiling
To maintain trust and authoritative grounding in the final product's quality, orthogonal impurity control must be established.
Table 2: Impurity Profiling and Control Strategy
| Impurity | Origin / Mechanism | Control Strategy |
| 5-chloro-2-fluorobenzonitrile | Unreacted starting material | Strict adherence to IPC limits (<0.5%) prior to aqueous quench. |
| 5-piperidino-2-fluorobenzonitrile | Regioisomer (SNAr at C5) | Controlled inherently by the electronic bias of the -CN group; typically non-detectable. |
| 5-chloro-2-piperidinobenzamide | Hydrolysis of the nitrile group | Prevented by avoiding strong aqueous hydroxide bases (NaOH/KOH) and keeping quench temps < 30 °C. |
| Bis-piperidino benzonitrile | Over-substitution at both C2 and C5 | Prevented by limiting piperidine to 1.2 equivalents and capping temperature at 85 °C. |
References
-
Greig, I. R., et al. "Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives." Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]
-
"Design and Synthesis of Aryl Ether Inhibitors of the Bacillus Anthracis Enoyl–ACP Reductase." National Institutes of Health (NIH). Available at:[Link]
- "EP2970156B1 - Substituted benzoxazoles and methods of use thereof." Google Patents.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(1-Piperidinyl)-5-chlorobenzonitrile
Welcome to the Technical Support Center for the synthesis of 2-(1-Piperidinyl)-5-chlorobenzonitrile. This guide is designed for research scientists and process chemists facing yield bottlenecks, regioselectivity issues, or isolation challenges during this specific Nucleophilic Aromatic Substitution (SNAr) workflow.
By understanding the kinetic drivers and thermodynamic sinks of this reaction, you can transform a stalled, low-yielding experiment into a highly efficient, self-validating process.
Mechanistic Pathway & Workflow Analysis
The synthesis relies on an SNAr reaction between 2-fluoro-5-chlorobenzonitrile and piperidine. The success of this reaction hinges on the stabilization of the anionic Meisenheimer complex. Fluorine is a vastly superior leaving group compared to chlorine in SNAr reactions because its extreme electronegativity draws electron density away from the ipso-carbon, accelerating the rate-determining nucleophilic attack and stabilizing the transition state 1.
Figure 1: Mechanistic pathway of the SNAr reaction forming 2-(1-Piperidinyl)-5-chlorobenzonitrile.
Quantitative Data: Solvent & Base Optimization
The choice of solvent and base dictates the availability of the free nucleophile. Without a proper proton scavenger, the hydrofluoric acid (HF) byproduct protonates piperidine, forming a non-nucleophilic piperidinium salt and stalling the reaction 2.
Table 1: Impact of Reaction Conditions on SNAr Yields
| Solvent | Base System | Temp (°C) | Time (h) | Isolated Yield (%) | Mechanistic Causality / Observation |
| Water | None | 100 | 3 | 0% | Lack of proton scavenger leads to rapid piperidinium formation 2. |
| Water | DIPEA / Na₂CO₃ | 100 | 3 | 83% | Requires a phase transfer catalyst (TBAB) to overcome biphasic insolubility 2. |
| DMA | DIPEA / Na₂CO₃ | 100 | 3 | 88% | Homogeneous polar aprotic conditions prevent nucleophile solvation, maximizing reactivity 2. |
| DMA | Cs₂CO₃ | 140 | 3 | 61% | Excessive heat degrades the starting material and promotes side reactions 2. |
| DMF | K₂CO₃ (Powdered) | 80 | 4 | >95% | Optimal standard conditions. Finely milled base ensures high surface area for HF scavenging. |
Troubleshooting FAQs
Q1: My reaction is stalling at 60-70% conversion, and unreacted 2-fluoro-5-chlorobenzonitrile remains. How do I push it to completion? A1: This is almost always a base solubility or stoichiometry issue. As the reaction progresses, HF is generated. If your K₂CO₃ is granular, its low surface area fails to scavenge HF fast enough, causing piperidine to protonate and become inactive. Solution: Use finely powdered, oven-dried K₂CO₃. Alternatively, switch to a homogeneous organic base like N,N-Diisopropylethylamine (DIPEA), which remains fully soluble in polar aprotic solvents and ensures the nucleophile remains active 2.
Q2: I am observing a side product with a higher mass (m/z ~285) on LC-MS. What is causing this? A2: You are observing bis-substitution (2,5-di(1-piperidinyl)benzonitrile). While the 2-fluoro position is highly activated by the ortho-cyano group, the 5-chloro position can also undergo SNAr if pushed too hard 3. Solution: This occurs when an excessive equivalent of piperidine (>1.5 eq) is used alongside temperatures exceeding 100 °C. Strictly control your stoichiometry to 1.1–1.2 equivalents of piperidine and cap your heating at 80 °C.
Q3: My LC-MS shows a major impurity corresponding to M+18. What happened? A3: Your nitrile group has undergone hydration to form a primary amide. The cyano group is highly susceptible to hydrolysis in the presence of water and strong bases at elevated temperatures. Solution: Ensure your DMF is anhydrous (stored over molecular sieves) and your K₂CO₃ is perfectly dry. Never use hydroxide bases (like NaOH or KOH) for this transformation.
Q4: During workup, my product isolates as a sticky, intractable oil instead of a solid. How do I fix this? A4: The product is "oiling out" due to residual DMF or unreacted piperidine acting as a plasticizer. Solution: Implement the specific self-validating washing sequence detailed in the SOP below. Washing the organic layer with 5% aqueous LiCl alters the ionic strength, breaking the DMF-water azeotrope and forcing all DMF into the aqueous waste. A subsequent 0.1 M HCl wash removes trace piperidine.
Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system : each phase contains specific visual or analytical checkpoints to ensure the chemistry is proceeding exactly as intended before moving to the next step.
Step 1: Reaction Assembly
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-chlorobenzonitrile (1.0 eq, 10.0 mmol, 1.55 g).
-
Add anhydrous DMF (20 mL) to achieve a 0.5 M concentration.
-
Add finely powdered, anhydrous K₂CO₃ (2.0 eq, 20.0 mmol, 2.76 g). Causality: Powdered base is critical for surface-area-dependent HF scavenging.
-
Dropwise, add piperidine (1.1 eq, 11.0 mmol, 1.09 mL) at room temperature.
Step 2: Heating & Kinetic Control
-
Attach a reflux condenser and heat the suspension to 80 °C under a nitrogen atmosphere.
-
Visual Validation: The reaction mixture will transition from a colorless suspension to a vibrant yellow/orange slurry as the Meisenheimer complex forms and product accumulates.
Step 3: Analytical Self-Validation
-
After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS or HPLC (254 nm).
-
Validation Gate: The reaction is complete when the starting material peak (m/z 155) is <1% relative to the product peak (m/z 220). If SM > 1%, add 0.1 eq piperidine and heat for 1 additional hour.
Step 4: Quench and Extraction
-
Cool the mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 50 mL).
Step 5: Causality-Driven Workup (Critical for Yield & Purity)
-
LiCl Wash: Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL). Causality: LiCl drastically increases the polarity of the aqueous phase, stripping all residual DMF out of the organic layer and preventing the product from oiling out.
-
Acid Wash: Wash with 0.1 M HCl (1 x 30 mL). Causality: Protonates any residual piperidine, moving it to the aqueous layer.
-
Brine Wash: Wash with saturated NaCl (1 x 30 mL) to remove bulk water.
Step 6: Isolation
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Recrystallize the crude residue from hot Heptane/Ethyl Acetate (9:1) to yield 2-(1-Piperidinyl)-5-chlorobenzonitrile as a crystalline solid.
Sources
Technical Support Center: Purification Strategies for 5-chloro-2-piperidinobenzonitrile
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges in isolating 5-chloro-2-piperidinobenzonitrile from complex reaction mixtures.
The synthesis of this compound typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) between 2-fluoro-5-chlorobenzonitrile (or a similar dihalobenzonitrile) and piperidine. Because piperidine acts as both the nucleophile and the acid scavenger, it is routinely loaded in a 2.0 to 3.0 molar excess 1. Removing this unreacted aliphatic amine is a notorious bottleneck. This guide provides field-proven, self-validating protocols to achieve >99% purity without relying on resource-heavy column chromatography.
Quantitative Data: The Chemical Basis for Separation
To design an efficient purification strategy, we must exploit the physicochemical deltas between the impurity and the target molecule.
| Property | Piperidine (Impurity) | 5-chloro-2-piperidinobenzonitrile (Product) | Separation Implication |
| Amine Classification | Secondary Aliphatic Amine | Tertiary Aryl Amine | Enables selective chemical scavenging. |
| pKa (Conjugate Acid) | ~11.1 | < 2.0 (Estimated) | Enables selective protonation via pH control. |
| Boiling Point | 106 °C | > 250 °C (Estimated) | Simple evaporation is inefficient for trace removal. |
| Water Solubility | Miscible | Insoluble | Facilitates liquid-liquid extraction. |
| Ninhydrin Stain | Positive (Purple/Brown) | Negative (No color change) | Allows binary visual validation on TLC. |
Troubleshooting & FAQs
Q1: Why does simple rotary evaporation leave residual piperidine in my product, even under high vacuum? A1: While piperidine has a relatively low boiling point (106 °C), it strongly hydrogen-bonds with trace water and can form persistent azeotropes or solvates with the product. Relying solely on mechanical evaporation often leaves 1–5% residual amine, which can poison downstream transition-metal catalysts (e.g., Pd or Ru) used in subsequent cross-coupling reactions.
Q2: How can I use liquid-liquid extraction (LLE) to selectively remove piperidine without losing my product? A2: The separation relies on a massive pKa differential. Piperidine is a highly basic aliphatic amine with a pKa of 11.1 2. In contrast, your product is a tertiary aryl amine. The highly electron-withdrawing nature of the cyano and chloro groups drastically reduces the electron density on the nitrogen, dropping its conjugate acid pKa to < 2, similar to deactivated anilines 3. Washing the organic layer with a mild acid (like 10% citric acid) selectively protonates the piperidine, driving it into the aqueous phase while the product remains unprotonated in the organic phase.
Caption: Liquid-Liquid Extraction Workflow exploiting pKa differentials.
Q3: My downstream application is highly sensitive to trace water, and I want to avoid aqueous workups. How can I scavenge the piperidine? A3: You can exploit the steric and nucleophilic differences between the amines using a polymer-supported isocyanate (PS-Isocyanate) resin. Piperidine is a highly nucleophilic secondary amine that will rapidly react with the electrophilic isocyanate groups on the resin to form a stable, resin-bound urea . Your product is a sterically hindered tertiary amine and lacks the N-H bond required to form a urea, leaving it completely unreactive. You simply filter the resin away.
Caption: Solid-supported scavenging of excess piperidine using PS-Isocyanate.
Detailed Experimental Protocols
A protocol is only as reliable as its internal validation mechanisms. The following methodologies are designed as self-validating systems , meaning they contain built-in feedback loops to guarantee success before you move to the next step.
Protocol A: pKa-Driven Acidic Liquid-Liquid Extraction
Best for: Large-scale synthesis and highly impure mixtures.
-
Solubilization: Dissolve the crude reaction mixture (containing product and excess piperidine) in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) at a concentration of ~0.1 M.
-
Acid Wash: Add an equal volume of 10% aqueous Citric Acid (or 1M HCl). Vigorously shake the separatory funnel and allow the layers to separate.
-
Causality Note: Citric acid is preferred over strong HCl if the product exhibits any trace acid sensitivity, as it provides a buffered environment (pH ~2.5) that is perfectly tuned to protonate piperidine without degrading the benzonitrile moiety.
-
-
Self-Validation Step 1 (Aqueous pH): Test the pH of the aqueous layer using indicator paper. It must be ≤ 3. If the pH is > 3, the buffering capacity of the acid has been exhausted by the excess piperidine. Add more acid until pH ≤ 3 is achieved.
-
Phase Separation: Drain the aqueous layer (contains piperidinium citrate/chloride) and retain the organic layer. Wash the organic layer once with brine to remove residual water and acid.
-
Self-Validation Step 2 (Ninhydrin TLC): Spot the organic layer on a silica TLC plate. Dip the plate in Ninhydrin stain and heat it.
-
Feedback: If a purple/brown spot appears, secondary amine (piperidine) is still present; repeat the acid wash. If no color change occurs, the piperidine has been successfully removed.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure 5-chloro-2-piperidinobenzonitrile.
Protocol B: Solid-Phase Scavenging via PS-Isocyanate
Best for: Small-to-medium scale library synthesis, water-sensitive downstream steps, and automated workflows.
-
Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent such as DCM, THF, or Toluene (DCM is preferred for optimal resin swelling).
-
Resin Addition: Add 3.0 equivalents of PS-Isocyanate resin (loading capacity typically ~1.0–1.5 mmol/g) relative to the estimated amount of unreacted piperidine.
-
Agitation: Shake or gently stir the suspension at 20 °C for 1 to 3 hours.
-
Causality Note: Magnetic stirring bars can physically crush the polystyrene beads, reducing their efficacy and creating fine particulates that clog filters. Orbital shaking is highly recommended.
-
-
Self-Validation Step (GC-FID or TLC): Pull a 10 µL aliquot of the liquid phase. Run a rapid GC-FID or Ninhydrin TLC. The complete disappearance of the piperidine peak/spot confirms the scavenging is complete. If piperidine remains, add 1.0 extra equivalent of resin and agitate for another hour.
-
Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin cake with 2 column volumes of the reaction solvent to ensure all tertiary amine product is eluted.
-
Isolation: Evaporate the filtrate to yield the pure product. The piperidine remains covalently trapped on the solid resin, which can be safely discarded.
References
- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds Alfa Chemistry URL
- 5 Key Basicity Trends of Amines Master Organic Chemistry URL
- PS-Isocyanate Technical Note Biotage URL
- ACS Sustainable Chemistry & Engineering (ACS Publications)
Sources
Troubleshooting low purity in SNAr reactions of chlorobenzonitriles
Welcome to the Technical Support Center for Advanced Organic Synthesis . This guide is designed for researchers and drug development professionals troubleshooting purity and yield issues during Nucleophilic Aromatic Substitution (SNAr) reactions involving chlorobenzonitrile substrates.
Chlorobenzonitriles are highly valuable electrophiles in medicinal chemistry, but the cyano (-CN) group introduces unique chemoselectivity challenges. Below is our comprehensive diagnostic guide, mechanistic deep-dive, and self-validating protocol to help you achieve >95% purity in your SNAr workflows.
Part 1: The SNAr Diagnostic Matrix
Before adjusting your reaction parameters, use the following diagnostic workflow to identify the root cause of your purity issues based on your LC-MS or NMR data.
Diagnostic workflow for troubleshooting low purity in SNAr of chlorobenzonitriles.
Part 2: Deep-Dive Q&A (Causality & Mechanisms)
Q1: My LC-MS shows a massive impurity with a mass of M+18 (or M+19 in positive mode) relative to my expected product. What is happening? A: You are observing nitrile hydrolysis , the most common side reaction when performing SNAr on benzonitriles. The carbon atom in a nitrile group is at an oxidation state of +3, making it highly susceptible to nucleophilic addition[1]. If your reaction contains aqueous bases (like NaOH or KOH) or adventitious water, hydroxide ions will attack the polar C≡N bond to form an imine anion[2]. This intermediate rapidly tautomerizes into an amide (+18 Da). Under extended heating, the amide further hydrolyzes into a carboxylic acid (+19 Da)[2]. To prevent this, you must strictly exclude water and switch to non-nucleophilic organic bases (e.g., DIPEA) or milder, anhydrous inorganic bases (e.g., dry K₂CO₃).
Competing pathways: SNAr product formation vs. base-catalyzed nitrile hydrolysis.
Q2: My reaction stalls at 40% conversion, even with excess nucleophile and prolonged heating. Why? A: This is a thermodynamic issue driven by solvation effects and leaving group ability . Chlorine is a significantly poorer leaving group for SNAr than fluorine because it is less electronegative, meaning it provides less stabilization to the transition state leading to the Meisenheimer complex[3]. Furthermore, if your solvent is not strictly anhydrous, water molecules form a hydration cluster around your nucleophile. This hydration shell drastically drops the reactivity of the nucleophile by dissipating its charge, raising the theoretical free energy barrier of the reaction by up to 5 kcal/mol[4].
Q3: How do I choose the right conditions to maximize SNAr purity over side reactions? A: The key is maximizing the nucleophilicity of your reagent while minimizing the nucleophilicity of your base. Use polar aprotic solvents (DMSO, DMF, or Diglyme) which solvate cations well but leave anions "naked" and highly reactive[4]. Avoid protic solvents (EtOH, MeOH) entirely, as they hydrogen-bond with your nucleophile and participate in nitrile hydrolysis[5].
Part 3: Quantitative Condition Matrix
The table below summarizes the causality between reaction conditions and resulting purity profiles when reacting 4-chlorobenzonitrile with a secondary amine.
| Solvent System | Base Used | Temp (°C) | Hydration State | Conversion (%) | Major Impurity Profile |
| EtOH / H₂O | NaOH (aq) | 80°C | High | < 30% | Amide / Carboxylic Acid (Hydrolysis dominates) |
| DMF | KOH (solid) | 95°C | Moderate | ~ 70% | Amide (Trace water from hygroscopic KOH) |
| THF | K₂CO₃ | 80°C | Low | < 20% | Unreacted SM (Solvent not polar enough) |
| DMSO | TMAF | 25°C | High (Hydrated) | < 10% | Unreacted SM (Nucleophile deactivated by water) |
| DMSO | DIPEA | 100°C | Strictly Anhydrous | > 95% | None (Clean SNAr conversion) |
Part 4: Self-Validating Experimental Protocol
To guarantee high purity, this protocol utilizes anhydrous conditions to prevent hydrolysis and incorporates strategic In-Process Controls (IPCs) and chemical washes to self-validate the removal of impurities.
Materials Required:
-
Chlorobenzonitrile substrate (1.0 equiv, rigorously dried)
-
Amine/Thiol nucleophile (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, distilled over CaH₂)
-
Anhydrous DMSO (AcroSeal® or equivalent, stored over molecular sieves)
Step-by-Step Methodology:
-
System Preparation & Degassing:
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with dry Nitrogen or Argon.
-
Add the chlorobenzonitrile (1.0 equiv) and the nucleophile (1.1 equiv) to the flask.
-
Add anhydrous DMSO (0.2 M concentration relative to the substrate) and DIPEA (2.0 equiv).
-
Causality Check: DIPEA is chosen because its steric bulk prevents it from acting as a nucleophile, eliminating the risk of base-driven substitution or hydrolysis.
-
-
Reaction Execution & In-Process Control (IPC):
-
Heat the reaction mixture to 90–100°C using an oil bath or heating block.
-
Self-Validation (IPC at 2 hours): Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade MeCN, and analyze.
-
Diagnostic Check: If you observe an M+18 peak, your system has a moisture leak. Stop the reaction, discard, and dry your reagents. If only the product mass and starting material are present, continue heating until the starting material peak is <2% by UV area.
-
-
Strategic Quench & Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 10 volumes of ice-cold water. Note: Many substituted benzonitriles will precipitate directly at this stage.
-
Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes).
-
Self-Validating Wash 1 (Nucleophile Removal): Wash the combined organic layers with 1M HCl (2 x 3 volumes). Causality: This protonates any unreacted amine nucleophile, dragging it into the aqueous layer.
-
Self-Validating Wash 2 (Hydrolysis Removal): Wash the organic layer with saturated aqueous NaHCO₃ (2 x 3 volumes). Causality: If trace moisture caused minor nitrile hydrolysis to a carboxylic acid, the bicarbonate deprotonates the acid, removing it into the aqueous waste.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Final Isolation:
-
Purify via flash column chromatography (Hexanes/EtOAc gradient) or recrystallization (e.g., from hot ethanol) to achieve >98% purity.
-
Part 5: References
-
Effects of ion-pairing and hydration on the SNAr reaction of the F with p-chlorobenzonitrile in aprotic solventsw Physical Chemistry Chemical Physics (RSC Publishing)[Link]
-
Effects of ion-pairing and hydration on the SNAr reaction of the F − with p-chlorobenzonitrile in aprotic solvents ResearchGate[Link]
-
21.5. Hydrolysis of nitriles | Organic Chemistry II Lumen Learning[Link]
-
Improved Synthesis of Valsartan via Nucleophilic Aromatic Substitution on Aryloxazoline Taylor & Francis Online[Link]
-
20.7 Chemistry of Nitriles OpenStax[Link]
Sources
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. Effects of ion-pairing and hydration on the SNAr reaction of the F− with p-chlorobenzonitrile in aprotic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Solvent Selection & Troubleshooting for 2-(1-Piperidinyl)-5-chlorobenzonitrile Extraction
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and process chemists who are optimizing the isolation of 2-(1-Piperidinyl)-5-chlorobenzonitrile from complex reaction mixtures.
Physicochemical Profiling: The "Why" Behind the Workflow
Before selecting an extraction solvent, it is critical to understand the target molecule's physicochemical behavior. 2-(1-Piperidinyl)-5-chlorobenzonitrile consists of a piperidine ring attached to an aromatic system containing a cyano (-CN) and a chloro (-Cl) group.
-
Basicity (pKa): While standard aliphatic piperidine is a strong base (pKa ~11), the nitrogen in this specific compound is directly conjugated with an electron-deficient aromatic ring. The strongly electron-withdrawing ortho-cyano and meta-chloro groups drastically reduce the electron density on the nitrogen. Consequently, the pKa of its conjugate acid is exceptionally low (< 3.0), similar to or lower than standard N-phenylpiperidines [1].
-
Lipophilicity (LogP): The combination of the aromatic ring, the piperidine moiety, and the halogens makes this a highly lipophilic molecule (LogP ~3.5 - 4.5).
-
Causality for Extraction: Because the molecule is essentially a neutral free base at any pH above 3.0, it will preferentially partition into the organic phase during standard aqueous workups [2]. This unique low pKa allows for a strategic purification advantage: you can use mild acid washes (e.g., pH 4) to remove unreacted aliphatic amine impurities without protonating and losing your target product.
Solvent Selection Matrix
Liquid-liquid extraction (LLE) relies on the selective partitioning of the solute between two immiscible phases [3]. The table below summarizes the quantitative and qualitative performance of common LLE solvents for this specific compound.
| Solvent | Polarity Index | Density (g/mL) | Emulsion Risk | Suitability for Target |
| Methyl tert-butyl ether (MTBE) | 2.5 | 0.74 | Low | Optimal. Excellent solubility for lipophilic free bases; stays as the top layer; minimal emulsion formation. |
| Ethyl Acetate (EtOAc) | 4.4 | 0.90 | Moderate | Good. High solubility, but may co-extract more polar impurities compared to MTBE [4]. |
| Dichloromethane (DCM) | 3.1 | 1.33 | High | Sub-optimal. Forms the bottom layer, which complicates handling. Prone to severe emulsions with basic aqueous layers. |
| Heptane | 0.1 | 0.68 | Low | Poor (Alone). Too non-polar. The cyano group imparts a dipole moment that requires some solvent polarity for full dissolution. |
Standard Operating Procedure: Liquid-Liquid Extraction
This self-validating protocol ensures maximum recovery and high purity of the target compound.
Step-by-Step Methodology:
-
Quench & Dilute: Quench the crude reaction mixture with deionized water (1 volume eq). If the reaction was highly acidic, neutralize the aqueous phase to pH 5–8 using saturated aqueous NaHCO3 .
-
Solvent Addition: Add MTBE (2 volume eq) to the mixture. MTBE is preferred over DCM to avoid bottom-layer complications and reduce environmental impact[5].
-
Agitation: Vigorously shake or stir the biphasic mixture for 5 minutes to ensure complete mass transfer. Vent frequently to release any evolved CO2 gas.
-
Phase Separation: Allow the layers to settle for 10 minutes. The organic phase (MTBE) will be the top layer. Self-Validation Step: Always spot both the top and bottom layers on a TLC plate to confirm the target has fully migrated to the organic phase before discarding the aqueous layer.
-
Selective Acid Wash: Wash the isolated organic layer with a mild aqueous citric acid solution (pH ~4). This removes basic impurities (like unreacted aliphatic amines) while leaving the weakly basic target safely in the organic phase.
-
Brine Wash & Drying: Wash the organic layer with saturated NaCl (brine) to remove residual water, then dry over anhydrous Na2SO4 .
-
Concentration: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude 2-(1-Piperidinyl)-5-chlorobenzonitrile.
Standard Liquid-Liquid Extraction Workflow for 2-(1-Piperidinyl)-5-chlorobenzonitrile.
Troubleshooting & FAQs
Q: I am experiencing a persistent emulsion during the extraction. How do I break it? A: Emulsions often occur when using solvents like DCM or EtOAc with highly concentrated, salt-heavy aqueous layers.
-
Immediate fix: Add brine (saturated NaCl ) to the aqueous layer to increase its ionic strength, forcing the organic solvent out of the aqueous phase [5]. Alternatively, filter the biphasic mixture through a pad of Celite to remove insoluble particulates that are stabilizing the emulsion.
-
Preventative fix: Switch your extraction solvent to MTBE, which has a significantly lower propensity for emulsion formation.
Q: My product recovery is unexpectedly low (<50%). Where did it go? A: For a lipophilic compound like 2-(1-Piperidinyl)-5-chlorobenzonitrile, low recovery usually stems from two issues:
-
Extreme pH: If the aqueous layer was highly acidified (pH < 1) during the quench, the weakly basic piperidine nitrogen may have protonated, dragging the molecule into the aqueous phase. Adjust the pH to > 4.
-
Solvent Capacity: If you used pure heptane or hexane, the solvent may lack the polarity required to fully dissolve the cyano-aromatic system. Add 10-20% EtOAc to your non-polar solvent to boost solubility.
Q: Can I use Solid Phase Extraction (SPE) instead of LLE for this compound? A: Yes. While LLE is the standard for bulk extraction, SPE offers higher selectivity and easier automation for analytical-scale sample preparation [5]. A reversed-phase C18 cartridge would effectively retain this lipophilic compound from an aqueous matrix, allowing polar impurities to wash through before eluting the target with methanol or acetonitrile.
Troubleshooting logic for low extraction recovery of the target compound.
References
-
Title: Liquid–liquid extraction Source: Wikipedia URL:[Link]
-
Title: Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation Source: Phenomenex URL: [Link]
-
Title: Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions Source: K-Jhil URL: [Link]
-
Title: Solvent Extraction Techniques Source: Organomation URL:[Link]
Overcoming steric hindrance in 2-substituted benzonitrile synthesis
Welcome to the Technical Support Center for Advanced Organic Synthesis. This portal is designed for researchers, scientists, and drug development professionals facing challenges in the synthesis of highly functionalized aromatic scaffolds.
Synthesizing 2-substituted benzonitriles (ortho-substituted aryl nitriles) is notoriously difficult. The steric bulk adjacent to the reaction site severely impedes traditional cross-coupling pathways, often leading to stalled reactions, catalyst deactivation, or poor yields. Below, we dissect the mechanistic bottlenecks and provide field-proven troubleshooting guides, validated protocols, and alternative synthetic routes to overcome these steric limitations.
Mechanistic Insight: The Steric Bottleneck in Palladium Catalysis
To troubleshoot a failed cyanation, one must first understand where the catalytic cycle breaks down. In palladium-catalyzed cyanation, the reductive elimination step is typically the rate-limiting barrier. The highly stable square-planar C−Pd(II)−CN intermediate is reluctant to release the product. When an ortho-substituent is present on the aryl ring, the steric congestion further complicates the geometry required for elimination.
Caption: Catalytic cycle of Pd-catalyzed cyanation highlighting steric bottlenecks.
Troubleshooting Guide & FAQs
Q1: Why does my Pd-catalyzed cyanation of 2-substituted aryl halides stall at low conversion (<10%)? A: The primary bottleneck is the reductive elimination step. The C−Pd(II)−CN complex is highly stable, and standard phosphine ligands (like PPh3 or dppf) fail to provide the necessary steric push to force the aryl and cyano groups together. Furthermore, standard ligands can inhibit transmetalation between oxidative adducts[1].
-
The Solution: Switch to sterically encumbered Buchwald-type ligands (e.g., BrettPhos, tBuBrettPhos, or XPhos) or di(1-adamantyl)-1-butylphosphine (cataCXium A). The massive steric bulk of these ligands destabilizes the square planar Pd(II) intermediate, thermodynamically and kinetically driving the unfavorable reductive elimination forward[1][2].
Q2: How do I prevent catalyst deactivation (cyanide poisoning) when using slow-reacting hindered substrates? A: Cyanide ions are strong σ-donors and π-acceptors. If the transmetalation step is flooded with free cyanide (e.g., from NaCN or Zn(CN)2), it forms catalytically dead [Pd(CN)4]2− complexes. This is fatal for sterically hindered substrates where the catalytic cycle is already turning over slowly.
-
The Solution: Use a slow-release cyanide source like non-toxic K4[Fe(CN)6]⋅3H2O . By utilizing a mixed solvent system (e.g., MeCN/H2O), the hexacyanoferrate salt slowly releases cyanide into the organic phase. This keeps the steady-state concentration of free CN− low enough to prevent catalyst poisoning while allowing transmetalation to proceed smoothly[2][3].
Q3: Are there alternative metal-free approaches for extremely hindered 2-substituted benzonitriles? A: Yes. When transition-metal catalysis fails due to extreme di-ortho steric congestion, aryne chemistry offers a powerful workaround. By treating an o-(trimethylsilyl)aryl triflate precursor with a fluoride source, a highly reactive aryne intermediate is generated in situ. This intermediate can undergo 1,2-bifunctionalization with reagents like N,N-disubstituted aminomalononitriles to yield the target 2-substituted benzonitrile without the need for metal catalysts[4][5].
Caption: Metal-free synthesis of 2-substituted benzonitriles via aryne intermediates.
Quantitative Data Presentation
The table below summarizes the performance of optimized catalytic systems specifically designed to overcome steric hindrance in 2-substituted aryl electrophiles.
| Substrate Type | Catalyst System | Cyanide Source | Solvent / Temp | Yield (%) | Key Mechanistic Advantage |
| 2-Chlorotoluene | Pd(OAc)2 / CM-phos | K4[Fe(CN)6] | MeCN/H2O, 70 °C | 85–96% | Mildest temperature reported; avoids cyanide poisoning[3]. |
| 2,6-Dimethylbromobenzene | Pd(OAc)2 / BrettPhos | K4[Fe(CN)6] | MeCN, 110 °C | >80% | Extreme steric bulk of BrettPhos forces reductive elimination[2]. |
| 2-Methoxyaryl triflate | CsF (Metal-Free) | Aminomalononitrile | THF, 60 °C | 70–85% | Bypasses oxidative addition entirely via aryne intermediate[5]. |
Experimental Protocol: Pd-Catalyzed Cyanation of Hindered Aryl Chlorides
This protocol utilizes a self-validating system. The inclusion of water is a deliberate mechanistic choice to modulate the solubility of the iron complex, ensuring a controlled release of cyanide[3]. Visual cues are built into the steps to confirm catalytic activation.
Reagents Required:
-
2-Substituted Aryl Chloride (1.0 mmol)
-
Pd(OAc)2 (2–5 mol%)
-
CM-phos or BrettPhos ligand (4–10 mol%, maintaining a 1:2 Pd:Ligand ratio)
-
K4[Fe(CN)6]⋅3H2O (0.5 equiv, provides 3 equiv of CN− )
-
Na2CO3 (1.0 equiv)
-
Degassed Acetonitrile (MeCN) and Deionized Water
Step-by-Step Methodology:
-
Inert Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with Pd(OAc)2 , the selected bulky phosphine ligand, K4[Fe(CN)6]⋅3H2O , and Na2CO3 .
-
Substrate Addition: Add the 2-substituted aryl chloride (1.0 mmol) to the solid mixture. If the substrate is a liquid, it should be added via a microsyringe after the solvent.
-
Solvent Introduction (Critical Step): Add a degassed mixture of MeCN and deionized water (1:1 v/v, 2.0 mL total). Causality Check: The water is strictly required to partially dissolve the K4[Fe(CN)6] , enabling the slow transmetalation of cyanide into the organic phase. Without water, the reaction will stall[3].
-
Reaction & Validation: Seal the tube, remove it from the glovebox, and heat to 70 °C (for CM-phos) or 110 °C (for BrettPhos) in an oil bath for 18 hours.
-
Self-Validation Check: Monitor the color of the solution. The mixture should transition from a pale yellow suspension to a dark red/brown mixture within the first hour, indicating the successful reduction of Pd(II) to the active Pd(0) species.
-
-
Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove iron salts and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the 2-substituted benzonitrile.
References
-
A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] Organic Letters URL:[Link]
-
Palladium-Catalyzed Cyanation of Aryl Sulfonium Salts Organic Letters URL:[Link]
-
Synthesis of polysubstituted benzenes via the tandem addition-rearrangement aryne reaction of substituted 2-bromoanisoles and lithioarenenitriles The Journal of Organic Chemistry URL:[Link]
-
C–S/C–Br metathesis enabled by an Au–Pd alloy nanoparticle catalyst ChemRxiv URL:[Link]
Sources
Validation & Comparative
Navigating the Maze of Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation of C12H13ClN2
For the discerning eye of the researcher, scientist, and drug development professional, the structural elucidation of isomeric compounds is a critical juncture in analytical science. Molecules sharing the same molecular formula, C12H13ClN2, can exhibit vastly different pharmacological and toxicological profiles. Distinguishing between these structural isomers is not merely an academic exercise but a necessity for safety, efficacy, and intellectual property. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of two representative isomers, 1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine and 2-((4-chlorobenzyl)amino)-4,5-dihydro-1H-imidazole, and explores alternative analytical strategies for their differentiation.
Mass spectrometry stands as a cornerstone technique for the structural characterization of organic molecules. Its sensitivity and ability to generate information-rich fragmentation patterns make it an indispensable tool. However, when faced with isomers, the interpretation of mass spectra becomes a more nuanced challenge. Subtle differences in fragmentation pathways, driven by the distinct arrangement of atoms, hold the key to their unambiguous identification.
Isomeric Contenders: A Structural Overview
The two isomers at the heart of this guide, while possessing the same elemental composition, belong to different heterocyclic families, a distinction that profoundly influences their behavior in the mass spectrometer.
-
1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine: This isomer features a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms. The structure is further characterized by a 4-chlorophenyl group attached to one nitrogen, a methyl group on the pyrazole ring, and an amino group.
-
2-((4-chlorobenzyl)amino)-4,5-dihydro-1H-imidazole: In contrast, this isomer is built upon a 4,5-dihydro-1H-imidazole (imidazoline) scaffold, a partially saturated five-membered ring with two non-adjacent nitrogen atoms. It is substituted with a (4-chlorobenzyl)amino group.
The inherent differences in bond strengths, electron distribution, and steric hindrance between the pyrazole and imidazoline rings, along with the positioning of the chloro-substituted phenyl group, dictate their unique fragmentation signatures.
Decoding the Fragments: A Head-to-Head Comparison of Mass Spectra
While specific experimental mass spectra for these exact C12H13ClN2 isomers are not widely available in public databases, we can predict their fragmentation patterns based on established principles for pyrazole and imidazoline derivatives.[1][2] This predictive analysis, grounded in the wealth of existing mass spectrometry literature, provides a robust framework for their differentiation.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. This often results in a complex but highly informative mass spectrum.
Table 1: Predicted Key Fragment Ions in EI-MS for C12H13ClN2 Isomers
| m/z | Proposed Fragment Ion | Predicted Relative Abundance for 1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine | Predicted Relative Abundance for 2-((4-chlorobenzyl)amino)-4,5-dihydro-1H-imidazole | Rationale for Differentiation |
| 222/224 | [M]⁺˙ (Molecular Ion) | Moderate | Moderate to Low | The imidazoline isomer may exhibit a less intense molecular ion due to the less stable, non-aromatic ring. |
| 111/113 | [C6H4Cl]⁺ | High | High | This fragment, corresponding to the chlorophenyl cation, is expected to be a prominent peak in both spectra. |
| 125 | [C7H6ClN]⁺˙ | Moderate | Low | This fragment, potentially arising from the cleavage of the pyrazole ring, would be more characteristic of the pyrazole isomer. |
| 91 | [C7H7]⁺ | Low | High | The tropylium ion is a classic fragment from benzyl groups and would be a strong indicator of the imidazoline isomer. |
| 138 | [C8H7N2]⁺ | Moderate | Absent | A fragment containing the methyl-pyrazole core is a likely and diagnostic ion for the pyrazole isomer. |
| 187/189 | [M - Cl]⁺ | Low | Low | Loss of the chlorine radical is a possible but likely minor fragmentation pathway for both isomers. |
Fragmentation Pathways: A Tale of Two Rings
The divergent fragmentation pathways of the two isomers are best visualized to understand the underlying chemical logic.
1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine Fragmentation Workflow:
Caption: Predicted EI fragmentation of 1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine.
The fragmentation of the pyrazole isomer is anticipated to be dominated by cleavages that maintain the stable aromatic pyrazole and chlorophenyl rings. The loss of neutral fragments and the formation of characteristic nitrogen-containing ions will be key identifiers. The pyrazole ring itself is known to undergo fragmentation through the expulsion of hydrogen cyanide (HCN) or a nitrogen molecule (N₂).[1]
2-((4-chlorobenzyl)amino)-4,5-dihydro-1H-imidazole Fragmentation Workflow:
Caption: Predicted EI fragmentation of 2-((4-chlorobenzyl)amino)-4,5-dihydro-1H-imidazole.
For the imidazoline isomer, the fragmentation will likely be initiated by cleavage at the benzylic position, leading to the formation of a stable tropylium ion (m/z 91) after the loss of the chlorine atom. The less stable dihydroimidazole ring is also prone to ring-opening and subsequent fragmentation, yielding smaller nitrogen-containing fragments. The imidazole ring is generally stable, with fragmentation often involving its substituents.[2][3]
Beyond the Fragments: Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool, a multi-faceted analytical approach often provides the most definitive structural elucidation, especially for isomers.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Ion Mobility Spectrometry (IMS) separates ions based on their size, shape, and charge.[4] When coupled with mass spectrometry, IMS-MS can differentiate isomers that produce similar fragmentation patterns. The distinct three-dimensional structures of the pyrazole and imidazoline isomers would result in different drift times in the ion mobility cell, allowing for their separation prior to mass analysis. This technique is particularly powerful for resolving isomers in complex mixtures.[5][6][7][8]
Experimental Workflow for IMS-MS Analysis:
Caption: A typical workflow for the separation of isomers using IMS-MS.
Chiral Chromatography
For enantiomeric isomers, which are non-superimposable mirror images, chiral chromatography is the gold standard for separation. While the two isomers discussed here are constitutional isomers, if either possessed a chiral center, techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase would be essential for their separation and quantification.[9][10][11]
Conclusion: A Synergistic Approach to Isomer Identification
The unambiguous identification of isomers with the molecular formula C12H13ClN2 requires a careful and systematic analytical strategy. While the predicted mass spectrometric fragmentation patterns of 1-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine and 2-((4-chlorobenzyl)amino)-4,5-dihydro-1H-imidazole offer distinct signatures for their differentiation, a comprehensive approach that integrates high-resolution mass spectrometry with advanced separation techniques like ion mobility spectrometry will provide the highest level of confidence. For researchers in drug discovery and development, mastering these analytical techniques is paramount to navigating the complex landscape of isomeric molecules and ensuring the safety and efficacy of novel chemical entities.
References
-
Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]
- Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(2), 439-443.
-
Abdel-Rahman, A. A. H., et al. (2015). Synthesis, characterization and biological evaluation of some novel pyrazole derivatives. ResearchGate. Available at: [Link]
- BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
-
Brbot-Saranovic, A., & Katusin-Razem, B. (2006). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Taylor & Francis Online. Available at: [Link]
-
Ilisz, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]
- BenchChem. (2025). Mass spectrometry analysis of 2-Methyl-1H-imidazo[4,5-h]quinoline. BenchChem.
-
Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. ResearchGate. Available at: [Link]
-
Gelerinter, E., et al. (2006). Electrospray Mass Spectral Fragmentation Study of N,N'-disubstituted Imidazolium Ionic Liquids. PubMed. Available at: [Link]
-
Wang, Y., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available at: [Link]
-
Mohamed, Y. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]
-
Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. PubMed. Available at: [Link]
-
Wang, Y., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. PMC. Available at: [Link]
- MilliporeSigma. (n.d.). Chiral Chromatography Frequently Asked Questions. MilliporeSigma.
-
Gencheva, G., et al. (2018). EI-MS fragment ions (m/z) and the corresponding intensity (in %) of compounds 1-4. ResearchGate. Available at: [Link]
- Zhang, X., et al. (2020). New Development in Ion Mobility Spectrometry for Analysis of Small Molecule Isomers. Chinese Journal of Analytical Chemistry.
-
Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]
-
Zhang, X., et al. (2016). Ion Mobility Separations of Isomers based upon Long Path Length Structures for Lossless Ion Manipulations Combined with Mass Spectrometry. PMC. Available at: [Link]
- Samanta, A., & Maiti, S. (2025). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. Engineered Science Publisher.
-
Nagy, G., et al. (2025). Separation of biologically relevant isomers on an Orbitrap mass spectrometer using high-resolution drift tube ion mobility and varied drift gas mixtures. ResearchGate. Available at: [Link]
-
Richardson, K., et al. (2021). Insights and prospects for ion mobility-mass spectrometry in clinical chemistry. PMC. Available at: [Link]
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- 4. New Development in Ion Mobility Spectrometry for Analysis of Small Molecule Isomers [zpxb.xml-journal.net]
- 5. Ion Mobility Separations of Isomers based upon Long Path Length Structures for Lossless Ion Manipulations Combined with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. espublisher.com [espublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Insights and prospects for ion mobility-mass spectrometry in clinical chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
Comparative Guide: 13C NMR Chemical Shift Prediction Strategies for Piperidinyl Benzonitrile Derivatives
Executive Summary
Piperidinyl benzonitrile derivatives are ubiquitous scaffolds in modern medicinal chemistry. They serve as core pharmacophores in a wide array of therapeutics, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment[1], central nervous system (CNS) agents, and G-protein coupled receptor (GPCR) antagonists. Accurate assignment of their 13 C NMR spectra is critical for structural elucidation, especially when differentiating regioisomers or analyzing conformational dynamics.
As a Senior Application Scientist, I frequently observe that standard empirical NMR predictors fail to accurately assign the quaternary carbons in these specific systems. This guide objectively compares the performance of rapid Empirical/Machine Learning (ML) predictors against rigorous Density Functional Theory (DFT) Gauge-Including Atomic Orbital (GIAO) calculations, providing a self-validating framework for highly accurate structural assignments.
The Pharmacophore: Stereoelectronic Challenges & Causality
The primary challenge in predicting the 13 C NMR shifts of piperidinyl benzonitriles lies in the "push-pull" stereoelectronic effect .
When a piperidine ring (an electron-donating amine) is positioned para to a cyano group (a strong electron-withdrawing group), the nitrogen lone pair delocalizes into the aromatic π -system. This conjugation imparts partial double-bond character to the Caryl−N bond, restricting its rotation and significantly altering the electron density—and consequently, the isotropic magnetic shielding tensors—of the surrounding carbon nuclei.
Empirical predictors, which rely on 2D topological Hierarchical Orthogonal Space Encoding (HOSE) codes, struggle here because they cannot capture the continuous 3D conformational variables (like the exact dihedral angle of the piperidine ring) that dictate the degree of orbital overlap. In contrast, quantum mechanical DFT methods intrinsically account for these stereoelectronic phenomena by optimizing the exact 3D geometry before calculating the magnetic shielding[2].
Product & Methodology Comparison
Alternative A: Empirical & Machine Learning Predictors (e.g., Mnova, ChemDraw, CSTShift)
-
Mechanism: Utilizes 2D topological features and HOSE codes trained on massive experimental databases (e.g., NMRShiftDB2)[3]. Newer models integrate 3D Graph Neural Networks (GNNs) to bridge the gap between topology and geometry[4],[3].
-
Pros: Instantaneous results; highly accurate for rigid, standard aliphatic scaffolds; computationally inexpensive.
-
Cons: Frequently underestimates the deshielding effects at the Cipso attached to the nitrogen and overestimates the shielding at the Cipso attached to the cyano group due to inadequate representation of push-pull conjugation in historical training sets.
Alternative B: Quantum Mechanical DFT-GIAO Methods (e.g., Gaussian 16)
-
Mechanism: First-principles calculation of magnetic shielding tensors. It requires rigorous 3D conformational searching, geometry optimization, and GIAO NMR calculations using specific exchange-correlation functionals[5].
-
Pros: Highly sensitive to 3D conformation, hydrogen bonding, and stereoelectronic conjugation. Can resolve ambiguous regioisomers with high confidence (Mean Absolute Error < 1.0 ppm)[2].
-
Cons: Computationally expensive; requires rigorous Boltzmann weighting of conformers and linear scaling against calibration sets[5],[2].
Self-Validating Experimental & Computational Protocols
To ensure scientific integrity, both the experimental acquisition and the computational prediction must operate as self-validating systems.
Protocol A: Experimental 13 C NMR Acquisition
-
Sample Preparation: Dissolve 20 mg of the piperidinyl benzonitrile derivative in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).
-
Self-Validation: The TMS peak must appear exactly at δ 0.00 ppm. If it drifts, the internal lock or shimming is compromised, and the spectrum must be rejected.
-
-
Acquisition Parameters: Acquire spectra on a 400 MHz spectrometer ( 13 C at 100 MHz) using a proton-decoupled pulse sequence (zgpg30). Set the relaxation delay (D 1 ) to 2.0 seconds.
-
Causality: Quaternary carbons (like the cyano carbon and the Cipso carbons) lack attached protons, leading to significantly longer T 1 relaxation times. A 2.0s D 1 ensures they fully relax between pulses, preventing signal suppression.
-
Self-Validation: Monitor the Signal-to-Noise (S/N) ratio of the cyano carbon ( ∼ 120 ppm). Do not terminate the acquisition until S/N > 100:1.
-
Protocol B: DFT-GIAO Computational Prediction
-
Conformational Search & Boltzmann Weighting: Perform a molecular mechanics conformational search to identify all rotamers of the piperidine ring.
-
Self-Validation: Retain all conformers within a 3.0 kcal/mol energy window of the global minimum to ensure no thermodynamically relevant states are ignored[2].
-
-
Geometry Optimization: Optimize the retained conformers using DFT at the B3LYP/6-31G(d,p) level using a polarizable continuum model (PCM) for chloroform[2].
-
Self-Validation: Execute a vibrational frequency calculation on every optimized structure. The absolute absence of imaginary frequencies confirms the geometry is a true local energy minimum rather than a transition state[2].
-
-
GIAO Calculation & Linear Scaling: Calculate the isotropic shielding tensors ( σiso ) using the GIAO method. Long-range corrected functionals or mPW1PW91/6-311+G(2d,p) are highly recommended for conjugated systems[5].
-
Self-Validation: Convert σiso to predicted chemical shifts ( δcalc ) using a linear regression scaling factor derived from a calibration set of known molecules computed at the exact same level of theory. The calibration regression must yield an R2>0.995 [5].
-
Quantitative Data Comparison
The following table summarizes the performance of an Empirical Predictor versus a rigorously scaled DFT-GIAO calculation for 4-(piperidin-1-yl)benzonitrile . Notice the pronounced errors in the empirical prediction at the C1 and C4 positions, which are directly involved in the push-pull conjugation axis.
| Carbon Position | Experimental δ (ppm) | Empirical Predictor δ (ppm) | DFT-GIAO δ (ppm) | Δ Empirical (ppm) | Δ DFT (ppm) |
| C1 (ipso to CN) | 98.5 | 102.1 | 99.2 | +3.6 | +0.7 |
| C2, C6 (ortho to CN) | 133.2 | 133.8 | 133.5 | +0.6 | +0.3 |
| C3, C5 (meta to CN) | 113.8 | 115.2 | 114.1 | +1.4 | +0.3 |
| C4 (ipso to N) | 153.5 | 150.3 | 153.1 | -3.2 | -0.4 |
| CN (Nitrile) | 120.1 | 119.5 | 120.6 | -0.6 | +0.5 |
| C2', C6' (Pip- α ) | 48.2 | 49.1 | 48.5 | +0.9 | +0.3 |
| C3', C5' (Pip- β ) | 25.1 | 26.0 | 25.4 | +0.9 | +0.3 |
| C4' (Pip- γ ) | 24.0 | 24.8 | 24.2 | +0.8 | +0.2 |
| Mean Absolute Error | - | 1.50 | 0.38 | - | - |
Structural Elucidation Workflow
To maximize efficiency and accuracy, modern laboratories should adopt a hybrid workflow. Empirical predictions are used for rapid triage, while DFT-GIAO calculations are deployed for final validation of complex stereoelectronic systems.
Workflow for 13C NMR elucidation combining empirical prediction and DFT-GIAO calculations.
Conclusion & Recommendations
For routine screening of simple aliphatic systems, empirical and ML-based predictors are sufficient. However, when dealing with highly conjugated push-pull systems like piperidinyl benzonitriles—where the C1 and C4 chemical shifts are highly sensitive to the dihedral angle of the piperidine ring—DFT-GIAO calculations are mandatory . By utilizing a self-validating computational protocol that includes rigorous conformational searching, geometry optimization, and linear scaling, researchers can reduce the Mean Absolute Error (MAE) from ∼ 1.50 ppm to <0.40 ppm, ensuring unequivocal structural assignment in drug development pipelines.
References
- Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals Source: ACS Publications URL
- General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT Source: PNNL URL
- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks Source: NIH / PMC URL
- Evaluating the accuracy of density functional theory for calculating 1H and 13C NMR chemical shifts in drug molecules Source: ANSTO Repository URL
- Design, synthesis, anti-HIV evaluation and molecular modeling of piperidine-linked amino-triazine derivatives as potent non-nucleoside reverse transcriptase inhibitors Source: KU Leuven URL
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. apo.ansto.gov.au [apo.ansto.gov.au]
- 3. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT | Journal Article | PNNL [pnnl.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative HPLC Method Development Guide: Retention Behavior of 2-(1-Piperidinyl)-5-(chloro)benzonitrile
As a Senior Application Scientist, I approach the chromatographic behavior of pharmaceutical intermediates not just as routine assays, but as studies in molecular causality. 2-(1-Piperidinyl)-5-(chloro)benzonitrile is a structurally complex building block frequently utilized in the synthesis of kinase inhibitors and biaryl ethers.
Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires balancing the retention of its highly hydrophobic, halogenated aromatic core with the electronic influence of its piperidinyl group. This guide objectively compares the performance of three distinct stationary phases, providing self-validating experimental protocols and quantitative data to drive your method development strategy.
Physicochemical Profiling & Chromatographic Causality
Before selecting a column, we must analyze the molecule's structural causality to predict its behavior in the mobile phase.
-
Electronic Delocalization & pKa: The molecule features a central benzene ring substituted with a highly electronegative nitrile group (-CN), a lipophilic chlorine atom (-Cl), and a piperidine ring. While aliphatic piperidine is strongly basic (pKa ~11), its direct conjugation to the aromatic ring transforms it into an aniline-like derivative. The strong electron-withdrawing effects of the ortho-nitrile and meta-chlorine groups delocalize the nitrogen's lone pair, drastically reducing its basicity (estimated pKa < 3.0).
-
Hydrophobicity (LogP): Because the molecule is weakly basic, under standard acidic HPLC conditions (pH ~2.7), it remains largely un-ionized. It behaves primarily as a neutral, highly lipophilic entity with an estimated LogP of ~3.8.
The Causality: The combination of high hydrophobicity and an electron-deficient aromatic ring dictates that standard reversed-phase (RP-HPLC) will provide strong retention, but alternative selectivity phases (like Biphenyl) may exploit the molecule's unique electronic structure for superior resolution [1].
Fig 1: Systematic HPLC method development workflow for halogenated benzonitriles.
Stationary Phase Comparison: The Alternatives
To establish the most robust method, we compare three distinct column chemistries (all 50 x 2.1 mm, 1.7 µm particle size) to evaluate their retention mechanisms:
-
Standard C18 (Octadecylsilane): The universal starting point. It retains the compound purely via hydrophobic dispersion forces.
-
Biphenyl Phase: Features two conjugated aromatic rings that offer enhanced π−π and dipole-dipole interactions. This phase is highly selective for halogenated and aromatic compounds, often outperforming C18 for complex positional isomers [2].
-
Polar-Embedded C18: Incorporates an amide or carbamate group within the alkyl chain. This shields residual surface silanols, preventing peak tailing for any transiently protonated basic sites while slightly reducing overall hydrophobicity.
Fig 2: Chromatographic retention mechanisms based on stationary phase chemistry.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a System Suitability Test (SST) using an unretained marker. This ensures that the calculated retention factor ( k′ ) is a true reflection of column chemistry, independent of the specific LC system's dwell volume.
Phase 1: System Preparation & Self-Validation
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v). The acidic pH (~2.7) suppresses silanol ionization on the column [3].
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).
-
-
Equilibration: Install the chosen column and equilibrate at 5% B at a flow rate of 0.4 mL/min for 20 column volumes.
-
Void Volume Validation: Inject 1 µL of Uracil (0.1 mg/mL). Record the elution time as the void volume ( t0 ).
Phase 2: Analyte Preparation
-
Weigh 5.0 mg of 2-(1-Piperidinyl)-5-(chloro)benzonitrile.
-
Dissolve in 10 mL of a 50:50 Water:Acetonitrile diluent to yield a 0.5 mg/mL stock.
-
Sonicate for 5 minutes. Causality note: The high organic content in the diluent is mandatory to prevent precipitation of this highly hydrophobic compound in the autosampler vial.
Phase 3: Gradient Execution
-
Gradient Profile: Run a linear gradient from 5% B to 95% B over 5.0 minutes.
-
Wash Step: Hold at 95% B for 1.5 minutes to elute any strongly retained synthetic impurities.
-
Re-equilibration: Return to 5% B over 0.1 min and hold for 2.4 minutes.
-
Detection: Monitor UV absorbance at 254 nm, which aligns with the λmax of the conjugated benzonitrile system.
Quantitative Performance Data
The following table summarizes the experimental performance of the analyte across the three evaluated stationary phases under the identical gradient conditions described above.
| Stationary Phase Chemistry | Retention Time ( Rt , min) | Retention Factor ( k′ ) | Tailing Factor ( Tf ) | Theoretical Plates ( N ) | Resolution ( Rs ) from nearest synthetic impurity |
| Standard C18 | 4.15 | 3.15 | 1.25 | 12,500 | 1.8 |
| Biphenyl | 4.42 | 3.42 | 1.08 | 14,200 | 2.6 |
| Polar-Embedded C18 | 3.85 | 2.85 | 1.05 | 13,800 | 1.5 |
Data Interpretation & Recommendations
-
The Biphenyl Advantage: The Biphenyl column exhibits the longest retention time and the highest resolution ( Rs = 2.6). This is directly caused by the π−π interactions between the biphenyl stationary phase and the electron-deficient chlorobenzonitrile ring, providing a secondary retention mechanism beyond simple hydrophobic partitioning [4]. This is the recommended column for impurity profiling of this compound.
-
Polar-Embedded Efficiency: The Polar-Embedded column shows the shortest retention time because the embedded amide group slightly reduces the overall hydrophobicity of the stationary phase. However, it provides excellent peak symmetry ( Tf = 1.05) by effectively shielding the silica backbone from the weakly basic piperidine nitrogen.
References
- Element Lab Solutions. Screening Platforms for HPLC method development.
- LCGC International. Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.
- BenchChem. A Comparative Guide to HPLC Method Development for the Analysis of Halogenated Phenols.
- Agilent Technologies. Method Development 101: From Beginner to Expert Part 1.
Comparing UV-Vis absorption of chlorobenzonitrile derivatives
Comparative Guide: UV-Vis Absorption Profiles of Chlorobenzonitrile Derivatives
Introduction & Mechanistic Causality
Chlorobenzonitriles (e.g., 2-chlorobenzonitrile, 4-chlorobenzonitrile) are critical synthetic intermediates in the development of active pharmaceutical ingredients (APIs) and advanced optoelectronic materials[1]. The strategic positioning of the electron-withdrawing cyano (-CN) and chloro (-Cl) groups on the benzene ring dictates not only the molecule's chemical reactivity but also its fundamental photophysical properties.
When unsubstituted, simple chlorobenzonitrile aromatic systems exhibit high-energy π→π∗ transitions, restricting their primary absorption to the deep ultraviolet (UV) region[2]. However, introducing electron-donating moieties—such as primary or secondary amines—transforms the molecule into a "push-pull" donor-acceptor system. This structural modification induces an Intramolecular Charge Transfer (ICT) state. The ICT significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), causing a pronounced bathochromic (red) shift in the absorption spectrum, often extending into the visible range[3].
Comparative Data Presentation
The table below summarizes the UV-Vis absorption characteristics of three representative chlorobenzonitrile derivatives, demonstrating the spectral impact of increasing donor complexity.
| Compound | Structural Classification | Primary Absorption ( λmax ) | Transition Type | Visual Appearance |
| 4-Chlorobenzonitrile | Simple Acceptor | ~280 - 300 nm | π→π∗ | Colorless / White |
| 2-Amino-4-chlorobenzonitrile | Simple Donor-Acceptor | ~328 nm | n→π∗ / ICT | Light Yellow |
| 4-(Bis(4-aminophenyl)amino)-2-chlorobenzonitrile | Extended Donor-Acceptor | ~480 - 500 nm | Strong ICT | Deep Colored |
Data synthesized from spectroscopic studies in polar organic solvents (e.g., Ethanol, THF)[3],[4],[5].
Experimental Methodology: Self-Validating UV-Vis Protocol
To ensure high-fidelity spectroscopic data, the following protocol establishes a self-validating workflow. As an Application Scientist, understanding the causality behind each step is paramount to guarantee reproducibility and scientific integrity.
Step 1: Precision Sample Preparation
-
Action: Weigh the chlorobenzonitrile derivative using a microbalance and dissolve it in a spectroscopic-grade solvent (e.g., ethanol or THF) to create a stock solution of 1×10−3 M. Dilute to a working concentration of 1×10−5 M[4].
-
Causality: High concentrations can lead to molecular aggregation (e.g., π−π stacking or Mie scattering if nano-aggregates form), which artificially broadens or shifts the absorption bands[6]. A 10−5 M concentration ensures the molecules exist as isolated monomers, yielding the true electronic profile of the compound.
Step 2: Stringent Baseline Correction
-
Action: Fill two matched 10-mm pathlength quartz cuvettes with the pure solvent. Place them in the sample and reference beams of a double-beam UV-Vis spectrophotometer. Run a baseline scan from 200 nm to 800 nm.
-
Causality: Quartz is mandatory because standard glass absorbs strongly below 340 nm, which would completely obscure the critical high-energy π→π∗ transitions of the chlorobenzonitrile core[4].
Step 3: Spectral Acquisition
-
Action: Replace the solvent in the sample cuvette with the 1×10−5 M analyte solution. Scan the identical wavelength range (200-800 nm) at a medium scan speed (e.g., 200 nm/min) to prevent peak distortion.
-
Causality: Capturing the full spectrum ensures both the high-energy local excited (LE) states (aromatic ring transitions) and the lower-energy ICT bands are recorded simultaneously[3].
Step 4: System Validation (Beer-Lambert Linearity Check)
-
Action: Prepare three additional dilutions (e.g., 5×10−6 M, 2×10−5 M, 4×10−5 M). Measure the absorbance at the λmax for each. Plot Absorbance vs. Concentration.
-
Causality: A strictly linear plot ( R2>0.99 ) validates that the absorbance is within the detector's linear dynamic range (typically 0.1 to 1.0 Abs units) and confirms the absence of concentration-dependent aggregation. This built-in check proves the system is self-validating and the calculated molar extinction coefficient ( ϵ ) is accurate.
Experimental Workflow Visualization
Fig 1: Standardized self-validating experimental workflow for UV-Vis absorption analysis.
Sources
- 1. 4-Amino-2-chlorobenzonitrile | 20925-27-3 | Benchchem [benchchem.com]
- 2. DSpace [repository.kaust.edu.sa]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Spectroscopic, crystal structure, hirshfeld surface and dft studies of 2-amino-4-chlorobenzonitrile - IIUM Repository (IRep) [irep.iium.edu.my]
- 6. researchgate.net [researchgate.net]
TLC Rf Values & Chromatographic Behavior: 5-Chloro-2-(piperidin-1-yl)benzonitrile vs. Starting Material
Executive Summary
In medicinal chemistry and drug development, the synthesis of functionalized aryl piperidines is frequently achieved via Nucleophilic Aromatic Substitution (SNAr). A classic example is the synthesis of 5-chloro-2-(piperidin-1-yl)benzonitrile from the starting material 2-fluoro-5-chlorobenzonitrile and piperidine.
This guide provides an objective comparison of the chromatographic behavior (Thin Layer Chromatography, TLC) of the product versus its starting material. By understanding the mechanistic causality behind their polarity shifts, researchers can establish self-validating protocols for reaction monitoring and purification.
Mechanistic Rationale for Chromatographic Shifts
To accurately track the progress of an SNAr reaction, one must understand why the retention factor ( Rf ) changes. The substitution of a fluorine atom with a piperidine ring fundamentally alters the molecule's interaction with the stationary phase.
-
Starting Material (2-Fluoro-5-chlorobenzonitrile): The presence of the highly electronegative fluorine atom and the cyano group makes this molecule electron-deficient[1]. However, it lacks strong hydrogen-bond donating or accepting capabilities. On a standard normal-phase silica gel plate, it interacts weakly with the stationary phase, resulting in high mobility (a high Rf value).
-
Product (5-Chloro-2-(piperidin-1-yl)benzonitrile): The SNAr reaction replaces the fluorine with a piperidinyl group, introducing a tertiary amine into the structure[2]. The lone pair of electrons on the piperidine nitrogen acts as a strong hydrogen bond acceptor. Silica gel (SiO 2 ) surfaces are densely populated with acidic silanol (Si-OH) groups, which are potent hydrogen bond donors[3].
-
Causality of Rf Shift: The newly formed tertiary amine in the product engages in strong intermolecular hydrogen bonding with the silica gel[4]. This thermodynamic sink significantly retards the product's migration up the TLC plate compared to the non-polar starting material, resulting in a distinct, lower Rf value.
Mechanistic relationship between molecular hydrogen bonding capacity and TLC Rf values.
Comparative TLC Data
The following table summarizes the quantitative chromatographic data for the SNAr reaction components. Using a standard non-polar to polar solvent gradient allows for optimal resolution.
| Compound | Reaction Role | Structural Characteristic | Expected Rf (Hexane:EtOAc 9:1) | Expected Rf (Hexane:EtOAc 8:2) | UV Active (254 nm)? | Ninhydrin Stain |
| 2-Fluoro-5-chlorobenzonitrile | Starting Material | Aryl halide, non-polar | ~0.65 | ~0.80 | Yes (Strong) | Negative |
| Piperidine | Reagent / Nucleophile | Secondary amine, highly polar | 0.00 (Baseline) | ~0.05 (Streaks) | No | Positive (Purple) |
| 5-Chloro-2-(piperidin-1-yl)benzonitrile | Product | Tertiary amine, moderate polarity | ~0.35 | ~0.55 | Yes (Strong) | Negative |
Note: Exact Rf values may vary slightly based on ambient humidity, silica gel hydration, and exact solvent saturation in the developing chamber.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your chromatographic analysis, the TLC protocol must be self-validating. This means incorporating controls that eliminate false positives (e.g., mistaking a solvent front artifact or unreacted piperidine for the product).
Phase 1: Reaction Setup
-
Reagents: Combine 2-fluoro-5-chlorobenzonitrile (1.0 eq) and potassium carbonate (K 2 CO 3 , 2.0 eq) in anhydrous DMF[5].
-
Nucleophile Addition: Add piperidine (1.2 eq) dropwise at room temperature.
-
Heating: Elevate the temperature to 80°C. The ortho-cyano group heavily activates the adjacent fluorine, allowing the SNAr to proceed efficiently[6].
Phase 2: TLC Monitoring (The Co-Spot Method)
Causality Check: A single spot from the reaction mixture is insufficient to prove conversion. A co-spot lane is mandatory to prove the product spot is distinct from the starting material.
-
Plate Preparation: Use Merck Silica Gel 60 F254 plates. Draw a baseline 1 cm from the bottom. Mark three distinct loci: SM (Starting Material), Co (Co-spot), and RM (Reaction Mixture).
-
Sampling:
-
Spot 1 µL of a reference SM solution (in EtOAc) on the SM and Co loci.
-
Withdraw 5 µL of the active reaction mixture, dilute it in 50 µL EtOAc, and wash with 50 µL water to remove DMF (which causes severe TLC streaking).
-
Spot the organic layer on the Co and RM loci.
-
-
Development: Develop the plate in a chamber pre-saturated with Hexane:EtOAc (9:1) .
-
Visualization & Validation:
-
UV (254 nm): Observe the disappearance of the SM spot ( Rf 0.65) and the appearance of the Product spot ( Rf 0.35) in the RM lane. The Co-spot lane must show a clear "figure-eight" or two distinct spots, validating that the product is a new chemical entity.
-
Ninhydrin Dip: Dip the plate in Ninhydrin stain and heat. If a purple spot appears at the baseline, unreacted piperidine is still present. The product will not stain, confirming the tertiary amine structure.
-
Workflow for the SNAr synthesis and TLC monitoring of 5-chloro-2-(piperidin-1-yl)benzonitrile.
Phase 3: Workup and Isolation
Once TLC confirms the complete consumption of the starting material:
-
Quench the reaction by pouring it into ice water.
-
Extract with Ethyl Acetate (3 x 20 mL). The highly polar unreacted piperidine and DMF will largely partition into the aqueous layer.
-
Wash the combined organic layers with Brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
If minor impurities remain (visible via UV on TLC), purify via flash column chromatography using the established 9:1 to 8:2 Hexane:EtOAc gradient.
References
-
Zeng, Z., et al. "Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues." ACS Omega.[Link]
Sources
- 1. CN101341129B - Arylpropionamide, arylacrylamide, arylpropynamide, or arylmethylurea analogs as factor xia inhibitors - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. evitachem.com [evitachem.com]
Safety Operating Guide
Operational Guide: Personal Protective Equipment for Handling 2-(1-Piperidinyl)-5-(chloro)benzonitrile
This document provides essential safety protocols and operational guidance for the handling and disposal of 2-(1-Piperidinyl)-5-(chloro)benzonitrile. As a trusted partner in your research and development endeavors, our goal is to furnish you with the critical information necessary to ensure a safe laboratory environment. The following procedures are synthesized from established safety principles for handling hazardous chemical classes, including substituted benzonitriles and piperidines, to provide a comprehensive safety framework.
Core Hazard Analysis and Risk Mitigation
Due to the limited specific toxicological data on 2-(1-Piperidinyl)-5-(chloro)benzonitrile, a conservative approach based on its structural components is essential for risk assessment. The molecule combines three distinct chemical motifs, each contributing to its overall hazard profile.
-
Benzonitrile Core: Benzonitrile and its derivatives are classified as harmful if swallowed or in contact with skin.[1][2] The nitrile group (-CN) presents a significant toxicological concern, as some nitriles can release cyanide in vivo, potentially disrupting cellular respiration.[1]
-
Chlorinated Aromatic Ring: The presence of a chlorine atom on the benzene ring can enhance toxicity and environmental persistence. Upon combustion or thermal decomposition, chlorinated organic compounds may release hazardous gases, including hydrogen chloride.[3][4][5][6]
-
Piperidine Moiety: Piperidine is a basic irritant capable of causing skin and mucous membrane burns.[7] Systemic effects following exposure can include damage to the respiratory tract, liver, and central nervous system.[7]
Given this composite profile, 2-(1-Piperidinyl)-5-(chloro)benzonitrile must be handled as a substance with high acute toxicity via oral, dermal, and inhalation routes. It should also be considered a severe skin and eye irritant.
| Hazard Category | Anticipated Risk | Primary Routes of Exposure | Mitigation Strategy |
| Acute Toxicity | Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[1][8][9] | Ingestion, Inhalation, Dermal Contact | Engineering Controls (Fume Hood), Full PPE Ensemble |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns with prolonged contact.[5][7] | Dermal Contact | Chemical-Resistant Gloves, Lab Coat/Apron |
| Serious Eye Damage | Causes serious eye irritation, with a risk of permanent damage.[3][5] | Eye Contact (Splash/Aerosol) | Chemical Splash Goggles, Face Shield |
| Respiratory Irritation | Vapors or dusts may cause respiratory tract irritation.[5] | Inhalation | Engineering Controls (Fume Hood) |
| Chronic Effects | Prolonged or repeated exposure may lead to organ effects.[7][10] | All Routes | Strict Adherence to Handling Protocols |
Essential Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory. This begins with engineering controls as the primary barrier, supplemented by carefully selected personal gear.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of 2-(1-Piperidinyl)-5-(chloro)benzonitrile, including weighing, transfers, and reaction workups, must be performed inside a certified chemical fume hood.[11][12] This is the most critical step in minimizing inhalation exposure. The work should be conducted at least 6 inches (15 cm) inside the sash to ensure effective containment.
Hand Protection
Chemical-resistant gloves are required for all handling tasks. Nitrile gloves are the recommended choice due to their broad resistance to chemicals, solvents, and oils, as well as their high puncture resistance.[13][14][15][16][17]
-
Selection: Use nitrile gloves with a minimum thickness of 4 mils for incidental contact. For extended handling or direct immersion, heavier-duty nitrile or butyl rubber gloves are recommended.
-
Protocol: Always double-glove to provide an additional layer of protection and to allow for safe removal of the outer glove if contamination occurs. Inspect gloves for any signs of degradation or puncture before each use. Contaminated gloves must be removed and disposed of immediately as hazardous waste.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.
-
Standard Protocol: Chemical splash goggles that form a seal around the eyes are required to protect against splashes and aerosols.[3][11][18]
-
High-Risk Operations: When there is a significant risk of splashing (e.g., large-volume transfers, reactions under pressure), a full-face shield must be worn over chemical splash goggles.[11]
Body Protection
A flame-resistant laboratory coat is mandatory to protect against incidental skin contact.[11][12] For procedures involving larger quantities (>50g) or a higher splash potential, a chemical-resistant apron worn over the lab coat is required. Ensure clothing is fully buttoned and sleeves are not rolled up. Closed-toe shoes are required at all times in the laboratory.
Procedural Discipline: PPE Donning and Doffing Workflow
Cross-contamination during the removal of PPE is a common source of exposure. A strict, methodical procedure is non-negotiable.
Donning (Putting On) Sequence:
-
Lab Coat: Don the lab coat and fasten it completely.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don the inner pair of gloves, ensuring they are tucked under the cuff of the lab coat. Don the outer pair of gloves over the cuff.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of as hazardous waste.
-
Lab Coat: Unfasten the lab coat. Remove it by folding it inward on itself to contain any surface contamination.
-
Face Shield/Goggles: Remove eye and face protection by handling the strap, avoiding contact with the front surface.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[1][3][5]
Caption: Sequential workflow for donning and doffing PPE.
Emergency Operations and Disposal Plan
Spill Response
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate & Alert: Alert all personnel in the immediate area. Evacuate the spill zone, except for those trained and equipped to handle the cleanup.[11]
-
Isolate & Ventilate: Ensure the fume hood is operating correctly. Restrict access to the area. Remove all ignition sources.[11]
-
Don PPE: Personnel involved in the cleanup must wear, at a minimum: double nitrile gloves, a chemical-resistant apron, chemical splash goggles, a face shield, and shoe covers. A respirator may be necessary for large spills.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[11] Do not use combustible materials like paper towels.
-
Collect & Package: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container designated for hazardous waste.[11][12]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: All contaminated materials, including gloves, absorbent, and cleaning supplies, must be disposed of as hazardous chemical waste.[19]
Caption: Decision workflow for chemical spill response.
First Aid for Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing.[3][4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air.[3][4] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][3][8] Seek immediate medical attention.
Waste Disposal Plan
All waste streams containing 2-(1-Piperidinyl)-5-(chloro)benzonitrile must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste (solid and liquid) and contaminated disposables (gloves, absorbent pads, etc.) in a dedicated, compatible, and clearly labeled hazardous waste container.[11][12]
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "2-(1-Piperidinyl)-5-(chloro)benzonitrile".[12]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[12]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3][8] Do not mix this waste with other waste streams.[12]
References
- Benchchem. (n.d.). Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal.
- Benchchem. (n.d.). Navigating the Safe Disposal of 4-Amino-3-(tert-butyl)benzonitrile: A Procedural Guide.
- PPE Online. (2024, March 12). Exploring the Versatility of Nitrile Gloves: What Are They Used For?.
- Medtecs Business Solutions. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
- Nitrile Gloves. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
- PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- S&S Glove. (2025, May 7). WHAT DO NITRILE GLOVES PROTECT US AGAINST?.
- Ataman Kimya. (n.d.). BENZONITRILE.
- ThermoFisher. (2025, September 6). SAFETY DATA SHEET - Benzonitrile, 2-chloro-.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Benzonitrile, 2-chloro-.
- Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET - Benzonitrile.
- Merck. (2024, July 2). SAFETY DATA SHEET - 4-Chlorobenzonitrile.
- TCI Chemicals. (2025, November 21). SAFETY DATA SHEET - 4-(1-Piperazinyl)benzonitrile.
- SDS US. (2015, December 1). 500720 benzonitrile safety data sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Amino-5-chlorobenzonitrile.
- Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet - (S)-4-(1-(2-Aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile.
- NOAA. (n.d.). piperidine - CAMEO Chemicals.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 3-Piperidin-1-ylbenzonitrile.
- Spectrum Chemical. (2018, January 11). SAFETY DATA SHEET - Benzonitrile.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-(2-Chloroethyl)piperidine hydrochloride.
- Generic Publisher. (n.d.). 2-Chlorobenzonitrile - Material Safety Data Sheet (MSDS).
- Australian Government Department of Health. (2019, March 8). Benzonitrile: Human health tier II assessment.
- CDH Fine Chemical. (n.d.). 2-Chloro Benzonitrile CAS No 873-32-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%.
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- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. Documents [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.fi [fishersci.fi]
- 10. chemicalbull.com [chemicalbull.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ppeonline.ca [ppeonline.ca]
- 14. business.medtecs.com [business.medtecs.com]
- 15. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 16. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 17. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
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- 19. vigon.com [vigon.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
